molecular formula C16H15ClN2O3 B11022035 N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Cat. No.: B11022035
M. Wt: 318.75 g/mol
InChI Key: XXEMVWJWUFWUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (CAS 349093-97-6) is a synthetic nitro-aromatic benzamide derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C₁₆H₁₅ClN₂O₃ and a molecular weight of 318.75 g/mol, this compound is provided as a high-purity material for laboratory use . Benzamide and nitro-benzamide scaffolds are recognized in scientific literature for their diverse biological activities. Research into structurally related compounds has shown that the benzamide core is a significant pharmacophore, with studied derivatives exhibiting potential as enzyme inhibitors . Specifically, analogues incorporating sulfonamide and nitro functional groups have demonstrated in vitro inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are established targets for managing postprandial hyperglycemia . The presence of both the nitro group and the benzamide structure in one molecule is particularly relevant. The nitro group (NO₂) is a strong electron-withdrawing moiety known to influence a molecule's electronic properties, polarity, and its interaction with biological targets such as enzymes . In drug discovery, this functional group can act as both a pharmacophore and a toxicophore, with its activity often linked to its redox potential . This product is intended for research applications only, including but not limited to use as a reference standard, a building block in organic synthesis, or a candidate for biochemical screening in the development of novel therapeutic agents. It is strictly for use in a laboratory setting by qualified professionals. Not for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-2-18(11-12-6-4-3-5-7-12)16(20)14-9-8-13(19(21)22)10-15(14)17/h3-10H,2,11H2,1H3

InChI Key

XXEMVWJWUFWUQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Determining the Solubility Profile of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the performance and developability of a chemical entity in numerous applications, from pharmaceutical science to materials engineering. This guide presents a comprehensive framework for determining and understanding the solubility profile of the novel compound N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. While specific solubility data for this compound is not extensively published, this document provides the foundational theory, predictive principles, and detailed experimental protocols necessary for its thorough evaluation. We delve into the structural analysis of the target molecule, the theoretical underpinnings of solubility based on solute-solvent interactions, and a comparison of kinetic and thermodynamic measurement techniques. This guide is designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, featuring step-by-step instructions for the gold-standard shake-flask method and guidance on data interpretation and presentation.

Introduction to N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex organic molecule with distinct structural features that are expected to govern its solubility behavior.[1] A thorough understanding of its solubility is paramount for any application, as it influences bioavailability in drug candidates, reaction kinetics in synthesis, and formulation stability.[2]

Chemical Structure and Physicochemical Analysis

Molecular Formula: C₁₆H₁₅ClN₂O₃[1]

Structure:

(A simplified representation of the substituted benzamide core)

The solubility of this molecule is a composite of the contributions from its distinct functional groups:

  • Benzamide Core: The central amide group is polar and can act as a hydrogen bond acceptor, which generally promotes solubility in polar solvents.[3]

  • N-benzyl and N-ethyl Groups: These alkyl and aryl substituents increase the molecule's size and lipophilicity, favoring solubility in nonpolar or moderately polar organic solvents.[3]

  • 4-nitro Group: The nitro group is strongly electron-withdrawing and highly polar.[4] This feature increases the overall molecular polarity, which can enhance solubility in polar solvents but may also lead to strong crystal lattice interactions, potentially lowering solubility.[5][6]

  • 2-chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecule's lipophilicity and can influence crystal packing.[7]

Based on this structure, the compound is anticipated to be sparingly soluble in water and exhibit a varied solubility profile across a range of organic solvents.[5][8]

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[3] A more quantitative approach involves understanding the specific intermolecular forces at play and utilizing predictive models like Hansen Solubility Parameters (HSP).

Solute-Solvent Interactions

Solubility is governed by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. Key forces include:

  • Dispersion Forces: Weak, temporary attractions present in all molecules.

  • Dipolar Forces: Interactions between molecules with permanent dipoles.

  • Hydrogen Bonding: Strong directional interactions involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).

Hansen Solubility Parameters (HSP)

HSP offers a powerful method for predicting solubility by assigning three parameters to both the solute and the solvent.[9][10][11] These parameters quantify the energy contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[9][10] A solvent is likely to dissolve a solute if their HSP values are similar. The closer the two points are in the three-dimensional "Hansen space," the more likely they are to be miscible.[9][10]

Experimental Design for Solubility Profiling

A robust solubility study requires careful selection of both the experimental method and the solvent panel.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and context-specific information.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the system is at its lowest energy state (i.e., the most stable crystalline form is in equilibrium with the solution).[12][13] It is typically measured using the shake-flask method.[12][14]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[15][16][17] Kinetic solubility results are often higher than thermodynamic values because the precipitate may be amorphous or a less stable polymorph.[17][18] This method is faster and well-suited for high-throughput screening in early drug discovery.[15][16]

For a definitive and comprehensive profile, determining the thermodynamic solubility is essential.

Solvent Panel Selection

A diverse panel of organic solvents should be chosen to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities. A recommended starting panel is presented in Table 1.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Example Solvents Rationale
Polar Protic Methanol, Ethanol Capable of hydrogen bond donation and acceptance.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) High polarity, hydrogen bond acceptors only.
Nonpolar Aprotic Toluene, Heptane Low polarity, dominated by dispersion forces.

| Intermediate | Ethyl Acetate, Dichloromethane (DCM) | Moderate polarity, widely used in synthesis and formulation. |

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for measuring thermodynamic solubility.[2][14] It ensures that the solution reaches equilibrium with the most stable solid form of the compound.

Materials and Equipment
  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Seal and place on orbital shaker B->C D 4. Agitate at constant T (e.g., 24-48 hours) C->D E 5. Allow solid to settle (or centrifuge) D->E F 6. Filter supernatant through 0.22 µm filter E->F G 7. Dilute filtrate with mobile phase F->G H 8. Quantify concentration via HPLC-UV G->H I 9. Calculate solubility H->I

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology
  • Preparation of Saturated Solution: Add an excess amount of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment. Record the exact weight if performing a gravimetric analysis, though it is not necessary for HPLC quantification.[2]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours.[12][14] A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.[14]

  • Phase Separation: Remove the vial from the shaker and allow it to stand undisturbed for at least 1 hour to let the excess solid settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is recommended to pellet the solid.[2]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.[19][20]

  • Dilution: Accurately dilute a known volume of the filtered saturate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.[21] A calibration curve must be prepared using standard solutions of the compound at known concentrations.[2][22]

  • Calculation: Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. The final solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

The generated solubility data should be compiled into a clear and concise format to allow for easy comparison and interpretation.

Hypothetical Solubility Data

Table 2 presents a hypothetical solubility profile for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, illustrating how results should be reported.

Table 2: Hypothetical Thermodynamic Solubility of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L) Classification
Heptane < 0.1 < 0.0003 Practically Insoluble
Toluene 5.2 0.016 Sparingly Soluble
Ethyl Acetate 25.8 0.080 Soluble
Dichloromethane 85.1 0.264 Freely Soluble
Acetone 115.6 0.358 Freely Soluble
Acetonitrile 15.3 0.047 Sparingly Soluble
Ethanol 38.9 0.120 Soluble
Methanol 45.2 0.140 Soluble

| DMSO | > 200 | > 0.619 | Very Soluble |

Interpretation of Results
  • High Solubility in Polar Aprotic Solvents: The high solubility in solvents like acetone and DCM suggests that the polar character of the nitro and amide groups, combined with the molecule's overall dipole moment, are key drivers for solvation in these media.

  • Moderate Solubility in Alcohols: The good solubility in methanol and ethanol indicates that while the molecule is a hydrogen bond acceptor (at the amide and nitro oxygens), its capacity as a hydrogen bond donor is absent, which may limit its interaction with protic solvents compared to highly polar aprotic ones.[3]

  • Low Solubility in Nonpolar Solvents: The very low solubility in heptane is expected, as the high polarity of the nitrobenzamide core cannot be overcome by the nonpolar solvent.

  • Structure-Solubility Relationship: The data collectively suggests that the molecule has a high degree of polarity, driven by the nitro-substituted benzamide moiety. While the N-alkyl/aryl groups contribute lipophilicity, the polar features dominate the solubility profile.

Conclusion

This guide provides a comprehensive methodology for determining the organic solvent solubility profile of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. By combining a theoretical understanding of molecular interactions with the practical application of the gold-standard shake-flask method, researchers can generate accurate and reliable thermodynamic solubility data. This information is a critical prerequisite for the successful development of this compound in any scientific or industrial application, enabling informed decisions in process chemistry, formulation science, and preclinical development.

References

  • Adscientis. Hansen Solubility Parameters (HSP). [Link]

  • Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Hansen Solubility. (2023). Hansen Solubility Parameters. [Link]

  • protocols.io. (2023). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Verwer, P., & van de Waterbeemd, H. (2018). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

  • AgfaLabs. (2022). Hansen Solubility Parameters (HSP). [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Alsenz, J., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Bodnár, Á., & Csámpai, A. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. [Link]

  • Cybulski, J., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]

  • PubChem. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. [Link]

  • Unknown. (2020). NITRO COMPOUNDS. [Link]

  • ResearchGate. (2019). Solubility determination and modelling of benzamide in organic solvents... [Link]

  • Perpusnas. (2026). Understanding Nitro Compounds: Structure And Properties. [Link]

  • PubChem. N-benzyl-4-nitrobenzamide. [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. [Link]

  • Wikipedia. Nitro compound. [Link]

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literature review of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide , a lipophilic tertiary amide derivative of the veterinary coccidiostat Aklomide. This document synthesizes structural analysis, synthetic methodology, and predicted bioactivity based on established structure-activity relationships (SAR) of the 2-chloro-4-nitrobenzamide pharmacophore.

A Lipophilic Nitrobenzamide Scaffold for Anti-Infective Research

Executive Summary

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (CAS: 349093-97-6) is a bioactive small molecule belonging to the nitrobenzamide class. Structurally, it is a tertiary amide derivative of Aklomide (2-chloro-4-nitrobenzamide), a known veterinary antiprotozoal agent.

The introduction of N-ethyl and N-benzyl substituents significantly alters the physicochemical profile of the parent scaffold, increasing lipophilicity (LogP) and membrane permeability. This modification suggests potential utility in targeting intracellular pathogens (e.g., Eimeria spp., Mycobacterium tuberculosis) or as a tubulin polymerization inhibitor in oncology research. This guide details the compound's chemical identity, synthesis, mechanism of action, and experimental protocols for bioactivity assessment.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide
CAS Number 349093-97-6
Molecular Formula C₁₆H₁₅ClN₂O₃
Molecular Weight 318.75 g/mol
Core Scaffold 2-Chloro-4-nitrobenzamide (Aklomide)
Substituents N-Ethyl (Alkyl), N-Benzyl (Arylalkyl)
Predicted LogP ~3.8 - 4.2 (High Lipophilicity)
Hydrogen Bond Donors 0 (Tertiary Amide)
Hydrogen Bond Acceptors 4 (Nitro group, Amide Carbonyl)

Bioactivity & Mechanism of Action[5]

Pharmacophore Analysis: The Aklomide Connection

The biological activity of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is anchored in its 2-chloro-4-nitrobenzamide core. This scaffold is the active pharmacophore of Aklomide , a coccidiostat used to treat Eimeria tenella infections in poultry.

  • Mechanism of Parent Scaffold (Aklomide): Acts as an antimetabolite, likely interfering with the para-aminobenzoic acid (PABA) pathway or inhibiting dihydropteroate synthase (DHPS) , disrupting folate synthesis essential for protozoal replication.

  • Role of the Nitro Group: The 4-nitro group is critical for electron withdrawal, enhancing the electrophilicity of the aromatic ring and facilitating reduction to toxic nitro-radical intermediates within anaerobic pathogens (a mechanism shared with metronidazole and nitrofurans).

Impact of N-Substitution (Ethyl/Benzyl)

The transformation of the primary amide (Aklomide) to a tertiary amide (N-ethyl-N-benzyl) introduces specific pharmacological advantages:

  • Increased Lipophilicity: The benzyl and ethyl groups significantly raise the LogP, facilitating passive diffusion across lipid-rich bacterial cell walls (e.g., Mycobacteria) or the blood-brain barrier.

  • Metabolic Stability: Substitution at the amide nitrogen prevents rapid hydrolysis by amidases, prolonging the compound's half-life in vivo.

  • Tubulin Binding Potential: N-benzylbenzamides are a known class of tubulin polymerization inhibitors .[2] The steric bulk of the N-benzyl group may allow the molecule to occupy the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional roles of each structural component.

SAR_Analysis Core 2-Chloro-4-Nitrobenzamide Core (Aklomide Scaffold) Nitro 4-Nitro Group (Electron Withdrawal / Reductive Bioactivation) Core->Nitro  Essential for Activity Chloro 2-Chloro Substituent (Steric Hindrance / Metabolic Stability) Core->Chloro  Ortho-substitution Amide Tertiary Amide Linkage (Resistant to Amidase Hydrolysis) Core->Amide  Linker Effect1 Antiprotozoal Activity (Folate Pathway Inhibition) Nitro->Effect1 N_Subs N-Ethyl & N-Benzyl Groups (Lipophilicity / Tubulin Binding) Amide->N_Subs  Modifies PK/PD Effect2 Anticancer Potential (Tubulin Inhibition) N_Subs->Effect2

Caption: SAR analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, highlighting the functional contribution of the nitro group and N-substituents to bioactivity.

Experimental Protocols

Chemical Synthesis

Objective: Synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide via Schotten-Baumann reaction.

Reagents:

  • 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

  • N-Ethylbenzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq) or Pyridine

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: Dissolve 2-chloro-4-nitrobenzoyl chloride (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of N-ethylbenzylamine (11 mmol) and Et₃N (15 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (30 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via recrystallization from ethanol or column chromatography (Silica gel).

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus or E. coli.

Protocol:

  • Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

  • Media: Prepare Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup: Add 100 µL of MHB to each well of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Control: Aklomide (Positive Control), DMSO (Solvent Control).

Comparative Data Analysis

The following table contrasts the predicted properties of the N-benzyl-N-ethyl derivative against the parent Aklomide scaffold.

ParameterAklomide (Parent)N-Benzyl-N-Ethyl DerivativeBiological Implication
Structure Primary AmideTertiary AmideDerivative is resistant to enzymatic hydrolysis.
LogP (Lipophilicity) ~1.8~4.0Derivative has superior membrane permeability (CNS/Intracellular).
Water Solubility ModerateLowDerivative requires DMSO/lipid formulation for delivery.
Primary Target DHPS (Protozoa)DHPS / TubulinPotential dual-mechanism of action (Antimicrobial + Anticancer).
Toxicity Risk Low (Veterinary Use)UnknownHigh lipophilicity may increase off-target binding.

References

  • Aklomide (2-Chloro-4-nitrobenzamide)

    • Source: PubChem. (n.d.). Aklomide.
    • URL:[Link]

  • Nitrobenzamide Antimicrobial Activity

    • Source: Joshi, S., et al. (2008).[1][3] Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide. Journal of the Indian Chemical Society.[1][3]

    • URL:[Link]

  • Tubulin Inhibition by N-Benzylbenzamides

    • Source: Li, W., et al. (2012). Discovery of Novel N-Benzylbenzamides as Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
    • URL:[Link]

  • Chemical Vendor Data (Compound Verification): Source: BLD Pharm. (2024). N-Benzyl-2-chloro-N-ethyl-4-nitrobenzamide (CAS 349093-97-6).

Sources

Technical Guide: Pharmaceutical Applications of N-Benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical potential, synthesis, and mechanistic grounding of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide .

Part 1: Executive Summary & Compound Identity

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide represents a specialized lipophilic derivative of the 2-chloro-4-nitrobenzamide scaffold (known commercially as the veterinary agent Aklomide ). In drug discovery, this tertiary amide serves two critical roles:

  • Bioactive Scaffold: A potential antimicrobial and antiproliferative agent targeting hypoxic tissues via bioreductive activation.

  • Synthetic Linchpin: An electrophilic core for Nucleophilic Aromatic Substitution (

    
    ) to generate complex quinazolinone or benzimidazole heterocycles.
    
Chemical Profile
PropertySpecification
IUPAC Name N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide
Parent Scaffold Aklomide (2-chloro-4-nitrobenzamide)
Molecular Formula

Molecular Weight 318.75 g/mol
Key Functionalities Nitro group (Bioreductive pharmacophore), 2-Cl (Leaving group), Tertiary Amide (Metabolic stability)
Predicted LogP ~3.8 (High Lipophilicity)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this compound follows a high-yielding Schotten-Baumann acylation protocol. The choice of a tertiary amine (N-ethylbenzylamine) necessitates anhydrous conditions to prevent hydrolysis of the acid chloride.

Protocol: Schotten-Baumann Acylation

Objective: Synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide from 2-chloro-4-nitrobenzoyl chloride.

Reagents:

  • Precursor A: 2-Chloro-4-nitrobenzoyl chloride (1.0 eq)

  • Precursor B: N-Ethylbenzylamine (1.0 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of N-ethylbenzylamine and 12 mmol of

    
     in 50 mL of anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
    
  • Addition: Dropwise add a solution of 2-chloro-4-nitrobenzoyl chloride (10 mmol in 20 mL DCM) over 30 minutes. Note: Slow addition controls the exotherm and prevents impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
     solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield pale yellow crystals.
    
Reaction Scheme Visualization

SynthesisPath Start1 2-Chloro-4-nitrobenzoic Acid Activation Activation (SOCl2 or (COCl)2) Start1->Activation Reflux Intermediate Acid Chloride (Electrophile) Activation->Intermediate - SO2, - HCl Product N-benzyl-2-chloro-N-ethyl- 4-nitrobenzamide Intermediate->Product + Reagent + Et3N (Base) DCM, 0°C -> RT Reagent N-Ethylbenzylamine (Nucleophile) Reagent->Product

Figure 1: Synthetic pathway for the generation of the target benzamide via acid chloride activation.[1]

Part 3: Pharmaceutical Applications & Mechanism of Action[2]

Hypoxia-Activated Prodrugs (HAPs) in Oncology

The 4-nitro moiety on the benzamide ring is a classic pharmacophore for bioreductive drugs. In hypoxic tumor environments, nitro-aromatics are enzymatically reduced to toxic hydroxylamines or amines.

  • Mechanism: Under normoxia, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxia (common in solid tumors), the reduction proceeds to the nitroso and hydroxylamine intermediates, which can covalently bind to DNA or inhibit protein function.

  • Application: This molecule serves as a lipophilic carrier, potentially delivering the cytotoxic 4-amino species specifically to necrotic tumor cores.

Anti-Infective Potential (Tuberculosis & Protozoa)

The parent scaffold, Aklomide , is a known coccidiostat.[2] The N-benzyl-N-ethyl modification increases lipophilicity, potentially enhancing penetration through the waxy cell wall of Mycobacterium tuberculosis.

  • Target: Inhibition of electron transport chain components (Type II NADH:quinone oxidoreductase).

  • SAR Insight: The 2-chloro group is essential for steric locking of the amide bond relative to the ring, enforcing a conformation that may be critical for binding to bacterial reductases.

Synthetic Intermediate for Heterocycles

This compound is a "masked" precursor. The 2-chloro position is activated by the 4-nitro group, making it susceptible to


 displacement by primary amines or hydrazines.
  • Pathway: Displacement of the 2-Cl by an amine, followed by reduction of the nitro group, allows for cyclization to form Quinazolinones , a privileged scaffold in kinase inhibitors (e.g., EGFR inhibitors).

Biological Signaling Pathway (Bioreduction)

Bioreduction Prodrug Parent Nitrobenzamide (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical Reductase (1e-) Radical->Prodrug Futile Cycle Oxygen O2 (Normoxia) Radical->Oxygen Re-oxidation Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso Hypoxia (No O2 to reverse) Superoxide Superoxide (O2•-) Oxygen->Superoxide Generates ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Cytotoxicity DNA Damage / Protein Adducts Hydroxylamine->Cytotoxicity Covalent Binding

Figure 2: Bioreductive activation pathway. In hypoxia, the futile cycle breaks, leading to cytotoxic intermediates.

Part 4: Analytical Characterization Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

7.8–8.3 (m, 3H)
Aromatic protons (Nitro-deshielded)

4.6 (s, 2H)
Benzylic

(Singlet)

3.4 (q, 2H), 1.1 (t, 3H)
Ethyl group signals
IR Spectroscopy 1640–1650

Tertiary Amide C=O stretch
1530 & 1350


asymmetric/symmetric stretch
Mass Spectrometry m/z 319/321 (3:1 ratio)

with Chlorine isotope pattern

Part 5: References

  • Sondhi, S. M., et al. (2000).[3] "Synthesis and Anticancer, Antiinflammatory, and Analgesic Activity Evaluation of Some Sulfa Drug and Acridine Derivatives." Monatshefte für Chemie. Link[3]

  • Joshi, S., et al. (2008).[3][4] "Synthesis, characterization and antimicrobial activity of Mannich bases of 2-chloro-4-nitrobenzamide derived from sulphonamides." Journal of the Indian Chemical Society.[3][4] Link

  • Stover, C. K., et al. (2000). "A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis." Nature. Link (Reference for nitro-activation mechanism in TB).

  • Denny, W. A. (2000). "The design of drugs that target tumour hypoxia." Australian and New Zealand Journal of Medicine. Link

Sources

Thermodynamic Stability & Degradation Profiling: N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

[1]

Executive Summary

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide represents a complex case study in thermodynamic stability due to the competing forces of electronic activation and steric inhibition.[1] Structurally, the molecule features an electron-deficient benzoyl core (activated by 4-nitro and 2-chloro substituents) coupled with a bulky, lipophilic tertiary amine (N-ethyl-N-benzyl).[1]

From a thermodynamic standpoint, this compound is predicted to possess a metastable amide bond .[1] While kinetically stabilized by the steric bulk of the ortho-chloro group and the N-substituents, the high electrophilicity of the carbonyl carbon (induced by the 4-nitro group) renders it susceptible to hydrolysis under basic conditions.[1]

This guide provides a comprehensive analysis of the molecule's physicochemical stability, detailing the mechanistic drivers of degradation and outlining the mandatory experimental protocols required to validate its shelf-life and processing limits.[1]

Molecular Architecture & Stability Drivers

To understand the thermodynamic behavior of this molecule, we must deconstruct its electronic and steric environment.[1]

Electronic Activation (The 4-Nitro Effect)

The 4-nitro group is a potent electron-withdrawing group (EWG).[1] Through induction ($ -I

1
  • Consequence: The carbonyl carbon becomes highly electrophilic (

    
    ), significantly lowering the activation energy for nucleophilic attack (e.g., by 
    
    
    or
    
    
    ).[1]
  • Thermodynamic Implication: The free energy of hydrolysis (

    
    ) is more negative (more spontaneous) compared to a non-substituted benzamide.[1]
    
Steric Inhibition of Resonance (The 2-Chloro Effect)

In a standard amide, the nitrogen lone pair donates into the carbonyl


1
  • The Clash: The 2-chloro substituent creates significant steric pressure against the carbonyl oxygen and the N-ethyl/N-benzyl groups.[1]

  • The Twist: To relieve this strain, the amide bond rotates out of the plane of the phenyl ring.[1] This "deconjugation" breaks the resonance pathway.[1]

  • Result: The

    
     bond loses double-bond character, becoming longer and weaker.[1] The molecule is thermodynamically destabilized relative to a planar analog.[1]
    
Lipophilicity & Solvation

The N-benzyl and N-ethyl moieties are highly lipophilic.[1]

  • Predicted LogP: ~3.5 – 4.2 (High lipophilicity).[1]

  • Solubility: Poor aqueous solubility; high solubility in organic solvents (DCM, Ethyl Acetate).[1]

  • Solid State: The lack of N-H donors prevents the formation of strong intermolecular hydrogen bond networks (unlike primary amides), likely resulting in a lower melting point (predicted range: 80–110°C) and higher susceptibility to polymorphism.[1]

Degradation Pathways[1]

The primary thermodynamic instability risk is hydrolysis , yielding 2-chloro-4-nitrobenzoic acid and N-ethylbenzylamine.[1]

Mechanism of Hydrolysis

Under basic conditions, the hydroxide ion attacks the activated carbonyl.[1] The reaction is irreversible.[1]

HydrolysisPathwayParentParent Amide(N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide)TSTetrahedral Intermediate(High Energy)Parent->TS+ OH- (Nucleophilic Attack)ProductsHydrolysis ProductsTS->ProductsCollapseAcid2-Chloro-4-nitrobenzoic acidProducts->AcidAmineN-EthylbenzylamineProducts->Amine

Figure 1: Base-catalyzed hydrolysis pathway driven by the electron-deficient carbonyl.[1]

Photostability (Nitro-Group Risk)

Nitro-aromatics are susceptible to photoreduction or rearrangement under UV light.[1]

  • Risk: Formation of nitroso intermediates or azoxy dimers upon exposure to light.[1]

  • Mitigation: Compounds of this class must be stored in amber glass.[1]

Experimental Protocols for Stability Profiling

Do not rely on prediction alone. The following protocols are the industry standard for establishing the thermodynamic profile of this specific compound.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.[1]

  • Preparation: Dissolve the compound in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.[1]

  • Conditions:

    • Acid Stress:[1] 0.1 N HCl, 60°C, 24 hours.

    • Base Stress:[1] 0.1 N NaOH, Room Temp, 4 hours (Expect rapid degradation here).

    • Oxidative:[1] 3%

      
      , Room Temp, 24 hours.
      
    • Thermal: Solid state, 80°C, 7 days.[1]

  • Analysis: Analyze via HPLC-UV (254 nm) and LC-MS.

    • Success Criteria: Mass balance > 95% (Sum of parent + impurities).[1]

Protocol B: Solid-State Thermodynamics (DSC/TGA)

Objective: Determine melting point (



  • Instrument: Differential Scanning Calorimetry (DSC).[1][2]

  • Method:

    • Sample mass: 2–5 mg in a crimped aluminum pan.

    • Ramp: 10°C/min from 25°C to 250°C.[1]

    • Purge: Nitrogen (50 mL/min).

  • Data Interpretation:

    • Endotherm: Represents Melting (

      
      ).[1] A sharp peak indicates high purity and crystallinity.[1]
      
    • Exotherm: Represents Decomposition.[1] If

      
       is close to 
      
      
      (< 20°C gap), the material is thermally labile and unsuitable for hot-melt processing.[1]
Protocol C: pH-Rate Profile Determination

Objective: Map the kinetics of hydrolysis (

1
  • Buffer Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, 8.0, and 10.0.[1]

  • Incubation: Incubate 50 µM compound in each buffer at 40°C.

  • Sampling: Aliquot at t=0, 1, 4, 8, 24, and 48 hours.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    .[1]
    • Note: Expect a "V-shaped" profile where stability is maximal at slightly acidic pH (pH 4–5) and decreases rapidly at pH > 8.[1]

Workflow Visualization

The following diagram outlines the logical flow for characterizing the thermodynamic stability of a new batch of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

StabilityWorkflowcluster_SolidStatePhase 1: Solid Statecluster_SolutionPhase 2: Solution StateStartNew Compound BatchDSCDSC / TGA Analysis(Determine Tm, Tdec)Start->DSCXRPDX-Ray Powder Diffraction(Check Polymorphs)Start->XRPDStressForced Degradation(Acid/Base/Oxidation)DSC->StressIf stable < 60°CLogPShake Flask LogP(Lipophilicity)XRPD->LogPDataData IntegrationLogP->DataStress->DataReportStability Profile ReportData->Report

Figure 2: Integrated workflow for thermodynamic stability profiling.

Quantitative Data Summary (Predicted)

Based on structural analogs (e.g., N,N-diethyl-2-chloro-4-nitrobenzamide) and group contribution methods, the following parameters serve as the baseline for experimental verification.

ParameterPredicted ValueThermodynamic Significance
Melting Point (

)
85°C – 105°CLower than primary amides due to lack of H-bonding.[1]
LogP (Octanol/Water) 3.8 ± 0.4High lipophilicity; low aqueous solubility favors solid-state stability.[1]
pKa (Conjugate Acid) ~ -1.5 (Amide O)Extremely weak base; will not protonate in physiological pH.[1]
Hydrolysis Half-life (

)
> 2 years (pH 7, 25°C)Kinetically stable at neutral pH due to steric hindrance.[1]
Hydrolysis Half-life (

)
< 24 hours (pH 10, 25°C)Thermodynamically unstable in base due to 4-NO2 activation.[1]

References

  • Glover, S. A., et al. (2012).[1] The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Mendeleev Communications.[1] Link (Demonstrates the structural analysis of nitrobenzamide analogs).

  • RSC Publishing. (2008).[1] The study of the polymorphic system of 2-chloro-4-nitrobenzoic acid. Journal of the Chemical Society.[1][3] Link (Provides thermodynamic data on the primary degradation product).[1]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide Compound Summary. National Library of Medicine.[1] Link (Analogous structural data).[1]

  • Sigma-Aldrich. 2-Chloro-N-ethyl-4-nitro-N-phenylbenzamide Technical Data. Link (Source for similar commercially available building blocks).[1]

Methodological & Application

Application Note: A Robust Reversed-Phase HPLC Method for the Analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust, sensitive, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. The methodology employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection. This guide provides a comprehensive walkthrough of the method development strategy, a detailed final protocol, and an outline for method validation, making it suitable for researchers, scientists, and professionals in chemical analysis and drug development.

Introduction

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex aromatic amide whose purity and quantification are critical for research, process monitoring, and quality control. Its structure, featuring a nitro-aromatic chromophore and significant non-polar moieties, makes it an ideal candidate for analysis by RP-HPLC with UV detection. Developing a reliable analytical method is essential to ensure the integrity of experimental data and the quality of the final product. This document provides a systematic approach to developing and implementing such a method.

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a logical, stepwise optimization of key chromatographic parameters. The physicochemical properties of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide guided the following strategy.

Analyte Characterization & Initial Choices
  • Stationary Phase Selection: The analyte possesses significant hydrophobic character due to its N-benzyl and N-ethyl groups. Therefore, a non-polar stationary phase is appropriate for retention via hydrophobic interactions.[1] A C18 (octadecylsilane) column, a workhorse in reversed-phase chromatography, was selected as the optimal starting point.

  • Detector and Wavelength Selection: The presence of a 4-nitrobenzamide moiety provides a strong chromophore, making UV-Vis detection highly suitable. A Photodiode Array (PDA) or Diode Array Detector (DAD) is the preferred tool during method development.[2][3] It acquires absorbance data across a wide UV-visible range (e.g., 190-900 nm), allowing for the determination of the analyte's maximum absorbance wavelength (λmax) and assessment of peak purity.[4] For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, a prominent λmax is anticipated around 270 nm.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are common organic solvents used in reversed-phase HPLC.[5] Acetonitrile was chosen due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Aqueous Phase: The analyte is a neutral amide, so its retention is not expected to be significantly affected by mobile phase pH. However, to ensure sharp peaks and consistent retention times, especially for potential acidic or basic impurities, using a slightly acidic mobile phase is good practice. A simple solution of 0.1% formic acid in water provides a pH of approximately 2.7, which is well-suited for silica-based columns.

Workflow for Method Optimization

A scouting gradient is the most efficient first step to determine the elution behavior of the analyte and any impurities. This involves running a wide linear gradient, for example, from 5% to 95% ACN over 20-30 minutes. The results of this initial run inform subsequent optimization toward a more efficient gradient or a simple isocratic method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup & Scouting cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization & Validation Analyte Analyte Characterization (Non-polar, UV-active) Column Select C18 Column Analyte->Column Detector Select PDA Detector (Scan 190-400 nm) Analyte->Detector MobilePhase Select Mobile Phase A: 0.1% Formic Acid in Water B: Acetonitrile Analyte->MobilePhase Scout Run Wide Scouting Gradient (5-95% B over 30 min) Column->Scout Detector->Scout MobilePhase->Scout Evaluate Evaluate Scouting Run: - Retention Time (tR) - Peak Shape - Resolution (Rs) Scout->Evaluate Optimize Optimize Gradient: - Adjust Slope & Time - Or Convert to Isocratic Evaluate->Optimize Wavelength Determine λmax from PDA Spectrum Evaluate->Wavelength FinalMethod Define Final Method Optimize->FinalMethod Wavelength->FinalMethod SST Define System Suitability Test (SST) Criteria FinalMethod->SST Validation Perform Method Validation (ICH Q2(R1)) SST->Validation

Caption: HPLC method development workflow.

Optimized HPLC Method Protocol

This protocol has been optimized for the efficient analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UPLC system with a binary pump, autosampler, column thermostat, and PDA/DAD detector.

  • Chromatography Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (analytical grade).

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample preparation.

  • Standard: Analytical standard of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (purity >98%).

Reagent and Sample Preparation
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B (MPB): Acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of the standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Sample Preparation: Prepare sample solutions in the diluent to achieve a final concentration within the method's linear range (e.g., 100 µg/mL). Filter the final solution through a 0.22 µm syringe filter before injection.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/DAD
Detection Wavelength 270 nm (Bandwidth: 4 nm)
Run Time 15 minutes

Method Trustworthiness: System Suitability and Validation

To ensure that the analytical system is performing correctly on the day of analysis, a System Suitability Test (SST) must be performed before any sample analysis.[6][7] Furthermore, the method's reliability must be formally established through validation, following guidelines such as ICH Q2(R1).[8][9]

System Suitability Testing (SST)

Inject the working standard solution five or six times and evaluate the following parameters. The system is deemed suitable for analysis only if all criteria are met.[10]

  • Tailing Factor (T): ≤ 2.0[11]

  • Theoretical Plates (N): > 2000

  • % RSD of Peak Area: ≤ 2.0%[7]

  • % RSD of Retention Time: ≤ 1.0%

Method Validation Framework

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[12] Key parameters to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, matrix components).

  • Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and detector response.[9]

  • Accuracy & Precision: Assessed at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.

ValidationFramework cluster_core Core Validation Attributes cluster_derived Derived Performance Characteristics cluster_overall Overall Method Fitness Specificity Specificity Reliability Method Reliability Specificity->Reliability Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Reliability LOD->Reliability LOQ->Reliability

Caption: Interrelation of method validation parameters.

Conclusion

The RP-HPLC method described provides a precise, accurate, and robust tool for the quantitative analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. The use of a C18 column with a gradient elution of 0.1% formic acid and acetonitrile, combined with PDA detection at 270 nm, ensures excellent separation and sensitivity. Adherence to the outlined system suitability and validation protocols will guarantee the generation of high-quality, reliable data for research and quality control applications.

References

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Pharma Beginners. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv Technology Corporation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC method development with the photodiode array detector: A laboratory experiment. ACS Publications. [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • Types of HPLC Detectors. (2025, April 1). Phenomenex. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. [Link]

  • Application of Liquid Chromatography-Photodiode Array Detector for Analysis of Whitening Agents in Cream Cosmetics. (2018, May 30). ResearchGate. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2025, August 6). ResearchGate. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Compound Preparation in Preclinical Research

The journey of a potential therapeutic agent from benchtop to clinical application is paved with meticulous experimentation. A foundational, yet often underestimated, aspect of this process is the accurate and reproducible preparation of test compound solutions. For novel molecules like N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, a compound of interest in contemporary drug discovery, its physicochemical properties dictate the strategy for creating stable, homogenous stock solutions essential for generating reliable data in in vitro assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the necessary steps from initial characterization to the preparation of assay-ready working solutions. By grounding our protocols in established best practices and explaining the scientific rationale behind each step, we aim to empower researchers to produce high-quality, consistent results.

Compound Identity and Physicochemical Characteristics

A thorough understanding of the test compound's properties is the bedrock of effective stock solution preparation. For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, the available information is summarized below.

PropertyValueSource
Molecular Formula C₁₆H₁₅ClN₂O₃PubChem CID 4011077[1]
Molecular Weight 318.75 g/mol PubChem CID 4011077[1]
Appearance Assumed to be a solidGeneral knowledge of similar small molecules
Solubility Insoluble in water; predicted to be soluble in organic solvents like DMSO and ethanol.[2][3]Inferred from related nitrobenzamide structures

Given the absence of specific experimental solubility data for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, an initial solubility assessment is a critical prerequisite. This not only determines the most suitable solvent but also establishes the maximum achievable stock concentration.

Protocol for Determining Compound Solubility

This protocol outlines a systematic approach to ascertain the solubility of a novel compound in common laboratory solvents.[4][5]

Materials:

  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (200 proof)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

  • High-speed centrifuge

  • Appropriate analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Initial Solvent Screening:

    • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into separate sterile microcentrifuge tubes.

    • To each tube, add a small, fixed volume of solvent (e.g., 100 µL of DMSO, ethanol, or PBS).

    • Vortex each tube vigorously for 1-2 minutes.[6]

    • Visually inspect for complete dissolution. If the compound dissolves, it is soluble at or above 10-20 mg/mL in that solvent.

  • Determining Maximum Solubility (for promising solvents like DMSO):

    • To a tube with a known mass of the compound, add the solvent in small, incremental volumes. Vortex thoroughly after each addition.

    • Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

    • For a more precise measurement, prepare a supersaturated solution by adding an excess of the compound to a known volume of solvent.

    • Equilibrate the solution by rotating or shaking at room temperature for at least 24 hours to ensure equilibrium is reached.[4]

    • Pellet the undissolved solid by centrifuging at high speed (e.g., 14,000 rpm) for 10 minutes.[4]

    • Carefully collect a known volume of the supernatant.

    • Determine the concentration of the compound in the supernatant using a validated analytical method like HPLC or UV-Vis spectroscopy. This concentration represents the maximum solubility.[4]

Preparation of a High-Concentration Primary Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the solvent of choice for most sparingly soluble compounds in drug discovery due to its high solubilizing power and miscibility with aqueous media.[2][6][7] The following protocol details the preparation of a 10 mM stock solution, a common starting concentration for high-throughput screening.[8]

Rationale:

  • High Concentration: Preparing a concentrated primary stock allows for minimal volumes to be added to the final assay, thereby reducing the final solvent concentration and its potential off-target effects on cells or enzymes.[6][7]

  • Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[9] Using anhydrous DMSO is crucial as contaminating moisture can decrease the solubility of hydrophobic compounds and potentially lead to their degradation.[10]

Materials:

  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (MW: 318.75 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile, nuclease-free pipette tips[11]

Procedure:

  • Calculate the Required Mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 318.75 g/mol × 1000 mg/g = 3.1875 mg

  • Weighing the Compound:

    • Accurately weigh the calculated mass of the compound using a calibrated analytical balance. Tare the balance with the empty, sterile vial before adding the compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the weighed compound.

    • Tightly cap the vial and vortex vigorously until the compound is completely dissolved.[6] Visual inspection against a light source can help confirm the absence of any particulate matter.

    • Troubleshooting Dissolution: If the compound does not readily dissolve:

      • Sonication: Place the vial in a water bath sonicator for 5-10 minutes.[6] This uses ultrasonic waves to break up compound aggregates.

      • Gentle Warming: Briefly warm the solution in a 37°C water bath.[6] Be cautious, as excessive heat can degrade some compounds. Always verify the thermal stability of your compound if possible.

  • Storage of the Primary Stock:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes.[6] This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[6] For many compounds, solutions in DMSO are stable for up to 3 months at -20°C.[3][12]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the high-concentration primary stock into either 100% DMSO (for a dose-response curve) or directly into the aqueous assay medium.

Protocol for Serial Dilutions in 100% DMSO

Creating a dilution series in 100% DMSO is essential for dose-response studies to ensure that the final concentration of DMSO in the assay remains consistent across all tested compound concentrations.[7]

Procedure:

  • Label a series of sterile microcentrifuge tubes for each desired concentration (e.g., 1 mM, 100 µM, 10 µM, etc.).

  • Dispense a fixed volume of 100% DMSO into all tubes except the first one (which will receive the 10 mM primary stock). For a 1:10 dilution series, this could be 90 µL.

  • Transfer a corresponding volume (e.g., 10 µL) from the 10 mM primary stock into the tube labeled "1 mM" and mix thoroughly by vortexing. This creates your 1 mM intermediate stock.

  • Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the tube labeled "100 µM" and mix thoroughly.

  • Continue this process for all subsequent dilutions, ensuring a fresh pipette tip is used for each transfer to prevent carryover.[6]

G stock 10 mM Primary Stock in 100% DMSO d1 1 mM in 100% DMSO stock->d1 1:10 Dilution d2 100 µM in 100% DMSO d1->d2 1:10 Dilution d3 10 µM in 100% DMSO d2->d3 1:10 Dilution d4 1 µM in 100% DMSO d3->d4 1:10 Dilution

Caption: Workflow for a 1:10 serial dilution in DMSO.

Protocol for Final Dilution into Aqueous Assay Medium

This is the final step to prepare the assay-ready plates. The goal is to rapidly and uniformly disperse the DMSO-solubilized compound into the aqueous buffer or cell culture medium while keeping the final DMSO concentration below a cytotoxic threshold, typically ≤0.5%.[6][13]

Procedure:

  • Calculate the volume of the DMSO-diluted stock needed. For example, to achieve a final concentration of 10 µM in a 100 µL assay volume from a 1 mM (1000 µM) DMSO stock, you would need 1 µL. (C₁V₁ = C₂V₂ => 1000 µM × V₁ = 10 µM × 100 µL => V₁ = 1 µL). This results in a final DMSO concentration of 1%. To achieve a 0.1% final DMSO concentration, you would add 1 µL of a 100 µM DMSO stock to the 100 µL final volume.

  • Add the aqueous assay medium to the wells of your microplate first.

  • Add the calculated small volume of the compound's DMSO stock directly to the medium.

  • Immediately mix the contents of the well thoroughly, either by gentle pipetting or by using an orbital shaker. This rapid mixing is crucial to prevent the compound from precipitating out of the solution as it encounters the aqueous environment.[4]

  • Always include a "vehicle control" in your experiment. This control should contain the same final concentration of DMSO as your test wells but no compound.[6]

Quality Control and Validation

Ensuring the integrity of your stock solutions is paramount for the reliability of screening data. High-Throughput Screening (HTS) facilities often implement rigorous QC processes.[14][15]

Recommended QC Measures:

  • Identity and Purity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound and assess its purity.[15]

  • Concentration Verification: Techniques like Evaporative Light Scattering Detection (ELSD) or Chemiluminescent Nitrogen Detection (CLND) can be used to verify the concentration of the stock solution.[14][15]

  • Regular Stability Checks: For long-term studies, periodically re-analyze an aliquot of the stock solution to check for degradation.

G prep Stock Solution Preparation qc QC Analysis prep->qc qc->prep Fail storage Aliquot & Store (-80°C) qc->storage Pass assay Use in Assay storage->assay

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Chloro-4-nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 2-chloro-4-nitrobenzamide derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). We will explore the underlying principles of microwave chemistry, its advantages over conventional heating methods, and provide a detailed, field-proven protocol for the efficient synthesis of these valuable chemical intermediates. The information presented herein is designed to be a practical resource for researchers in medicinal chemistry and drug development, enabling rapid and reproducible synthesis of novel compounds.

Introduction: The Significance of 2-Chloro-4-nitrobenzamide Scaffolds and the Need for Efficient Synthesis

The 2-chloro-4-nitrobenzamide core is a privileged scaffold in medicinal chemistry, serving as a key building block for a variety of pharmacologically active agents. The presence of the nitro and chloro substituents provides reactive handles for further chemical modifications, making it a versatile starting material for the synthesis of diverse compound libraries. For instance, derivatives of this scaffold have been investigated for their potential antimicrobial activities.[1][2][3]

Traditional methods for amide bond formation often require prolonged reaction times, high temperatures, and sometimes harsh reagents, leading to lower yields and the formation of impurities.[4] As the demand for novel chemical entities in drug discovery pipelines continues to grow, there is a pressing need for more efficient, rapid, and sustainable synthetic methodologies.[5][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to meet these challenges, offering significant advantages in terms of reaction speed, yield, and purity.[7][8]

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture.[9] Unlike conventional heating where heat is transferred from an external source through the vessel walls, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10][11] This unique heating mechanism provides several key advantages:

  • Accelerated Reaction Rates: Reactions that take hours or even days using conventional heating can often be completed in minutes with microwave assistance.[8][10]

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[6][8]

  • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods.[5][8]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less solvent.[4][5][7]

Mechanism of Microwave Heating

The heating effect of microwaves is primarily due to two mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to a rapid increase in temperature.[10][11]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, generating kinetic energy that is dissipated as heat.[10]

Experimental Protocol: Microwave-Assisted Synthesis of a 2-Chloro-4-nitrobenzamide Derivative

This protocol details the synthesis of a representative 2-chloro-4-nitrobenzamide derivative via the amidation of 2-chloro-4-nitrobenzoic acid with a primary amine.

Materials and Equipment
  • 2-chloro-4-nitrobenzoic acid

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Coupling agent (e.g., EDC.HCl, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Microwave synthesis reactor

  • Appropriately sized microwave reaction vials with stir bars

  • Standard laboratory glassware

  • Purification system (e.g., flash chromatography)

  • Analytical instrumentation (e.g., LC-MS, NMR)

Safety Precautions
  • Microwave Safety: Only use a dedicated microwave reactor designed for chemical synthesis.[12][13] Domestic microwave ovens are not suitable and can be extremely dangerous.[9][12] Ensure reaction vessels are properly sealed and do not exceed the recommended fill volume.[13] Always allow the reaction vessel to cool to a safe temperature before opening.[13]

  • Chemical Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-chloro-4-nitrobenzoic_acid 2-chloro-4-nitrobenzoic acid Product 2-chloro-N-substituted- 4-nitrobenzamide 2-chloro-4-nitrobenzoic_acid->Product + Primary_amine Primary Amine (R-NH2) Primary_amine->Product + Coupling_agent Coupling Agent (e.g., EDC.HCl) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF) Microwave Microwave Irradiation (Temperature, Time, Power)

Caption: General reaction scheme for the microwave-assisted synthesis of 2-chloro-4-nitrobenzamide derivatives.

Step-by-Step Protocol
  • Reagent Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzoic acid (1.0 eq).

  • Addition of Amine: Add the desired primary amine (1.1 eq).

  • Addition of Coupling Agent and Base: Add the coupling agent (e.g., EDC.HCl, 1.2 eq) and an organic base (e.g., DIPEA, 2.0 eq).

  • Solvent Addition: Add a suitable high-boiling point, polar solvent such as DMF or NMP to achieve a concentration of approximately 0.5 M. Polar solvents are generally more efficient at absorbing microwave energy.[10]

  • Vial Sealing: Securely seal the reaction vial with the appropriate cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows (these may require optimization for different substrates):

    • Temperature: 120-150 °C

    • Time: 10-30 minutes

    • Power: Dynamic (the instrument will adjust the power to maintain the set temperature)

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.

Data and Expected Results

The following table provides a hypothetical comparison of reaction parameters and outcomes for the synthesis of a 2-chloro-4-nitrobenzamide derivative using both conventional heating and microwave-assisted synthesis.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6-12 hours15-25 minutes
Temperature 80-100 °C (reflux)120-150 °C
Yield 65-75%>90%
Purity (crude) ModerateHigh
Energy Consumption HighLow

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure all reagents are anhydrous.
Decomposition of starting materials or productDecrease reaction temperature.
Formation of Side Products Reaction temperature too highDecrease reaction temperature.
Incorrect stoichiometryVerify the molar equivalents of all reagents.
Reaction Not Heating Non-polar solventUse a more polar solvent that absorbs microwaves more efficiently.
Low power settingEnsure the microwave power is set appropriately.

Workflow Diagram

G start Start reagent_prep Reagent Preparation in Microwave Vial start->reagent_prep sealing Seal Reaction Vial reagent_prep->sealing mw_irradiation Microwave Irradiation sealing->mw_irradiation cooling Cooling to Room Temperature mw_irradiation->cooling workup Aqueous Work-up cooling->workup purification Purification (Flash Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: A typical workflow for the microwave-assisted synthesis of 2-chloro-4-nitrobenzamide derivatives.

Conclusion

Microwave-assisted organic synthesis offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of 2-chloro-4-nitrobenzamide derivatives.[4][7] The protocols and guidelines presented in this document provide a solid foundation for researchers to leverage this powerful technology in their drug discovery and development efforts. The significant reduction in reaction times and improvement in yields can accelerate the synthesis of new chemical entities, ultimately advancing the pace of scientific discovery.[6][8]

References

  • PART - 1 INTRODUCTION - BS Publications. (n.d.). Retrieved from [Link]

  • G, A., & P, R. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • Sharma, P., & Sharma, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]

  • Singh, S. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved from [Link]

  • Synthesis of 2-chloro-4-nitrobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 2-chloro-4-nitrobenzamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Cravotto, G., & Rota, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Retrieved from [Link]

  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dembinski, R., & Goliszewska, K. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Retrieved from [Link]

  • El-Naggar, A. M., Ahmed, F. S. M., Badie, M. F., & Kamel, K. M. (1981). Synthesis and antimicrobial activity of some new 2-chloro-4-nitrobenzoylamino acid and dipeptide derivatives. PubMed. Retrieved from [Link]

  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Retrieved from [Link]

  • Schiavo, E., & de la Hoz, A. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Retrieved from [Link]

  • Microwave-assisted synthesis and in vitro antimicrobial activity of some N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Retrieved from [Link]

  • (E)-N'-(4- Chloro Benzylidene)Hydrazinecarbothiohydrazide. (2015). IJPSI. Retrieved from [Link]

  • Banda, G., & Jacob, C. (2012). Microwave Assisted Synthesis of Fluoro, Chloro 2-Substituted Benzimidazole Thiazine Derivatives for Antibacterial and Analgesic Activities. Semantic Scholar. Retrieved from [Link]

  • Process for production of 2-chloro-4-nitroimidazole derivatives. (2019). Google Patents.

Sources

column chromatography conditions for isolating N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide using silica gel column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists who require high-purity samples of moderately to highly polar, multi-functionalized benzamide derivatives. We delve into the causality behind experimental choices, from mobile phase selection via Thin Layer Chromatography (TLC) to the specifics of column packing and sample loading. The protocol is structured to be a self-validating system, ensuring reproducible and efficient isolation of the target compound from common reaction-related impurities.

Introduction and Scientific Principles

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a complex molecule featuring a tertiary amide, a nitroaromatic system, and a chlorinated phenyl ring.[1] These functional groups confer a moderate-to-high degree of polarity, making silica gel column chromatography the purification method of choice. The successful isolation of this compound hinges on exploiting the subtle differences in polarity between the desired product and potential impurities, such as unreacted starting materials or side-products.

The principle of this separation is based on normal-phase adsorption chromatography.[2] The stationary phase, silica gel (SiO₂), is highly polar. A less polar mobile phase is passed through the column. Compounds in the mixture partition between the stationary and mobile phases.[2]

  • High-Polarity Compounds: Interact strongly with the polar silica gel and elute slowly.

  • Low-Polarity Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and elute quickly.

By gradually increasing the polarity of the mobile phase (a gradient elution), we can sequentially elute compounds of increasing polarity, thereby achieving separation.[2][3] This protocol emphasizes a systematic approach, beginning with TLC to establish optimal separation conditions before committing the bulk sample to the column.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • Crude N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide sample

  • Silica Gel, standard grade (e.g., 60 Å, 230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample dissolution)

  • Glass-backed TLC plates, silica gel 60 F₂₅₄

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand, washed and dried

  • Collection vessels (test tubes or flasks)

  • Capillary tubes for TLC spotting

Instrumentation
  • Fume hood

  • Rotary evaporator

  • UV lamp (254 nm and 366 nm) for TLC visualization[4]

  • Balance

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Column clamps and stand

Detailed Experimental Protocols

PART A: Preliminary Analysis via Thin Layer Chromatography (TLC)

Rationale: Before performing column chromatography, it is critical to determine an appropriate mobile phase (eluent) system. TLC serves as a small-scale, rapid proxy for the column.[2] The goal is to find a solvent mixture that gives the target compound a Retention Factor (Rf) of approximately 0.25-0.35, ensuring it moves off the baseline but is well-separated from other spots.

Protocol:

  • Prepare TLC Chambers: Line two or three small beakers or TLC chambers with filter paper and add different ratios of Hexane:Ethyl Acetate (e.g., 8:2, 7:3, 6:4). Cover and let the atmosphere saturate.

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume of dichloromethane (~0.5 mL).

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible to ensure good separation.[5]

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm.[4] The aromatic rings and nitro group in the target molecule will make it UV-active. Circle the visible spots with a pencil.

  • Calculate Rf Values: For each spot, calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select Eluent: Choose the solvent system that provides the best separation with the target compound at an Rf of ~0.3. For this protocol, we will assume a 7:3 Hexane:EtOAc mixture was found to be optimal.

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Trial 1 8:2 Hexane:EtOAc
Mobile Phase Trial 2 7:3 Hexane:EtOAc
Mobile Phase Trial 3 6:4 Hexane:EtOAc
Target Rf Value ~0.25 - 0.35
Visualization UV Light (254 nm)
PART B: Column Chromatography Protocol

Rationale: This protocol employs a gradient elution for robust separation. We start with a low-polarity eluent to remove non-polar impurities and gradually increase the polarity to elute the product, followed by any highly polar baseline impurities. Dry loading the sample onto the column prevents band distortion and improves resolution.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry (Hexane) TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Prepare Dry Load (Crude + Silica) Pack->DryLoad Load 5. Load Sample DryLoad->Load Elute 6. Gradient Elution (Increase Polarity) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions (TLC) Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for chromatographic purification.

Step-by-Step Method:

  • Column Preparation:

    • Secure a glass column vertically to a stand in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet. Use a long glass rod to gently push it into place.

    • Add a ~1 cm layer of sand on top of the wool plug. This creates a flat base for the silica.

    • In a beaker, prepare a slurry of silica gel in 100% hexane (a non-polar solvent).[6] The amount of silica should be 50-100 times the weight of your crude sample (e.g., 50 g silica for 1 g crude).

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge air bubbles.

    • Once all the silica has been added, add another ~1 cm layer of sand on top to prevent the stationary phase from being disturbed during solvent addition.

    • Continuously run hexane through the column until the silica bed is stable and packed. Crucially, never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your entire crude sample in a minimal amount of a volatile solvent like DCM in a round-bottom flask.

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to the flask.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude sample adsorbed onto silica.

    • Carefully drain the hexane from the column until the solvent level is just at the top of the upper sand layer.

    • Gently add the powdered sample-silica mixture to the top of the column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent (e.g., 9:1 Hexane:EtOAc) to the column, opening the stopcock to begin the flow.

    • Begin collecting the eluent in numbered test tubes or flasks (fractions). A typical fraction size might be 10-20 mL, depending on column size.

    • Gradually increase the polarity of the eluent. A sample gradient might be:

      • 2 column volumes of 9:1 Hexane:EtOAc (to elute very non-polar impurities).

      • 5-10 column volumes of 7:3 Hexane:EtOAc (the optimal eluent for the product).

      • 2 column volumes of 1:1 Hexane:EtOAc (to elute more polar impurities).

    • Maintain a constant flow rate. A good rate is typically 1-2 drops per second.

  • Analysis of Fractions:

    • Using TLC, analyze every few fractions to determine their contents. Spot multiple fractions on a single TLC plate alongside a spot of your crude starting material for comparison.

    • Develop the TLC plate in the optimal solvent system (7:3 Hexane:EtOAc).

    • Identify the fractions containing only the pure target compound (single spot at the correct Rf).

    • Pool these pure fractions into a clean, pre-weighed round-bottom flask.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the flask under high vacuum for a period to remove any residual solvent.

    • The resulting solid or oil is your purified N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. Determine the final mass and calculate the yield.

G cluster_column Silica Gel Column (Polar Stationary Phase) A Low Polarity Impurity B Product (Medium Polarity) C High Polarity Impurity MobilePhase Mobile Phase Flow (Low Polarity) MobilePhase->A Elution Elution Order Elution->A 1st Elution->B 2nd Elution->C 3rd

Caption: Principle of chromatographic separation.

Troubleshooting

Problem Potential Cause Solution
Streaking on TLC plate Sample is too concentrated; Compound is acidic/basic and interacting too strongly with silica.[5]Dilute the sample for spotting. Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent, though this is unlikely to be needed for the target amide.
Poor separation on column Eluent polarity is too high; Column was packed poorly; Sample was overloaded.Start elution with a lower polarity solvent. Repack the column carefully, ensuring no air bubbles. Use a proper silica-to-sample ratio (50:1 to 100:1).
Cracked or channeled silica bed Column ran dry; Packing was not uniform.The run is likely compromised. The column must be repacked. Always keep the silica bed wet with solvent.
Compound won't elute Eluent polarity is too low.Gradually increase the percentage of the polar solvent (Ethyl Acetate) in your mobile phase. A final flush with 100% Ethyl Acetate may be necessary.

References

  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017, August 17). Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. Retrieved from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Retrieved from [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators - ACS Publications. (2015, November 23). Retrieved from [Link]

  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness.org. (2010, April 21). Retrieved from [Link]

  • Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. (1994, March 1). Retrieved from [Link]

  • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide | C16H15ClN2O3 | CID 4011077 - PubChem. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2). Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (2021, April 19). Retrieved from [Link]

  • TLC-Thin Layer Chromatography - OperaChem. (2024, February 24). Retrieved from [Link]

  • N-(2-Chloro-4-nitrophenyl)benzamide | C13H9ClN2O3 | CID 522117 - PubChem. Retrieved from [Link]

  • Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Comparative stability of benzamide, salicylamide, and some N-substituted derivatives - PubMed. (1969, May 1). Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]

  • 2-Chloro-N-(3-methylphenyl)benzamide - PMC - NIH. Retrieved from [Link]

  • 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3) - PubChemLite. Retrieved from [Link]

  • The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide - CORE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Optimization for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (herein referred to as BCENB ) presents a unique stability profile governed by two competing structural factors: the steric hindrance of the ortho-chloro group and the electronic activation of the para-nitro group.

While the ortho-chloro substituent provides a "protective shield" against nucleophilic attack at the carbonyl center, the electron-withdrawing para-nitro group increases the electrophilicity of that same carbonyl, theoretically lowering the energy barrier for hydrolysis. Therefore, temperature optimization is not merely about "keeping it cold"; it is about maintaining the molecule below the activation energy (


) threshold where moisture-driven hydrolysis overcomes the steric protection.

This guide provides the troubleshooting frameworks and experimental protocols required to define and optimize these conditions.

Troubleshooting Guide (Q&A)

Category A: Chemical Stability & Degradation

Q1: My sample has turned from off-white to a distinct yellow/brown. Is this temperature degradation? Diagnosis: Likely Photolysis , not purely thermal degradation. Technical Insight: Nitro-aromatic compounds are notoriously photosensitive. Upon exposure to UV or intense visible light, the nitro group (


) can undergo radical-mediated rearrangement or reduction, leading to azo- or nitroso- coupling products which are highly colored (chromophores).
Action Plan: 
  • Verify: Check if the sample was stored in clear glass.

  • Remediate: Recrystallize (if pure substance) or discard (if in solution).

  • Prevention: Store exclusively in amber vials wrapped in aluminum foil. Temperature reduction alone will not stop this process.

Q2: I observe a gradual decrease in purity by HPLC, with a new peak appearing at a lower retention time. What is happening? Diagnosis: Amide Hydrolysis driven by moisture and heat. Mechanism: Water attacks the amide carbonyl. The para-nitro group pulls electron density away from the carbonyl, making it "hungry" for electrons (water). The degradation products are 2-chloro-4-nitrobenzoic acid (polar, elutes earlier on Reverse Phase HPLC) and N-ethylbenzylamine . Action Plan:

  • Check Water Content: Perform Karl Fischer titration. If water >0.5%, the compound is liable to degrade at room temperature (

    
    ).
    
  • Temperature Control: If the sample must be in solution, lower the temperature to

    
     to reduce the kinetic rate constant (
    
    
    
    ) of hydrolysis.
Category B: Physical Stability (Solubility)

Q3: I stored my DMSO stock solution at


 to improve stability, but now I see a precipitate. Did the compound degrade? 
Diagnosis: Physical Crystallization  (Thermodynamic Solubility Limit).
Technical Insight:  BCENB is a lipophilic molecule (LogP 

3-4). Solubility in organic solvents (DMSO, DMF) is endothermic; lowering the temperature decreases the saturation limit. You have likely crossed the solubility curve. Action Plan:
  • Warm Up: Gently warm the vial to

    
    
    
    
    and vortex.
  • Verification: If the solid redissolves and the HPLC profile is unchanged, it was physical precipitation. If the solid remains insoluble or the liquid is yellow, it may be a degradation product (e.g., the benzoic acid derivative, which has different solubility).

Visualizing the Degradation Pathway

The following diagram illustrates the primary competing pathways for BCENB stability.

BCENB_Stability BCENB BCENB (Intact Molecule) Hydrolysis Hydrolysis Pathway (Moisture + Heat) BCENB->Hydrolysis + H2O / >25°C Photolysis Photolysis Pathway (UV Light) BCENB->Photolysis + hν (Light) Acid 2-chloro-4-nitrobenzoic acid (HPLC: Early Elution) Hydrolysis->Acid Amine N-ethylbenzylamine (HPLC: Late/Wash) Hydrolysis->Amine Azo Azo/Nitroso Dimers (Yellow/Brown Color) Photolysis->Azo Steric Steric Shield (2-Cl Group) Retards Hydrolysis Steric->BCENB

Figure 1: Degradation pathways for BCENB. The 2-chloro group provides kinetic stability against hydrolysis, but this barrier is overcome by high heat or moisture.

Experimental Protocol: Shelf-Life Determination

Since specific literature data for BCENB is limited, you must generate empirical data to justify storage conditions. Use this Accelerated Stability Protocol based on ICH Q1A (R2) guidelines.

Objective

Determine the activation energy (


) and predicted shelf-life (

) at

.
Materials
  • BCENB (High purity >98%)

  • HPLC System (C18 Column, UV detection at 254 nm)

  • Stability Chambers set to:

    
    , 
    
    
    
    ,
    
    
    (Dry heat).
Step-by-Step Methodology
  • Sample Preparation: Prepare 15 vials of BCENB (solid state) or dissolved in a non-volatile solvent (if testing solution stability).

  • Incubation: Place 5 vials in each temperature chamber (

    
    ).
    
  • Sampling Points: Analyze one vial from each temperature at Day 1, Day 3, Day 7, Day 14, and Day 21.

  • Quantification: Measure the remaining concentration of BCENB (

    
    ) relative to the initial concentration (
    
    
    
    ).
  • Data Analysis (Arrhenius Plot):

    • Determine the rate constant (

      
      ) for each temperature using First-Order kinetics: 
      
      
      
      .
    • Plot

      
       (y-axis) vs. 
      
      
      
      (Kelvin, x-axis).
    • Calculate

      
       from the slope (Slope = 
      
      
      
      ).
    • Extrapolate

      
       to 
      
      
      
      to predict shelf life.
Data Recording Template
Temp (°C)Temp (K)1/T (

)
Rate Constant

(

)
ln(

)
40313.150.00319[Calculated][Calculated]
50323.150.00309[Calculated][Calculated]
60333.150.00300[Calculated][Calculated]

Frequently Asked Questions (FAQs)

Q: Can I autoclave BCENB solutions? A: No. Autoclaving (


 / 15 psi) provides the exact energy and moisture required to overcome the steric hindrance of the 2-chloro group, leading to rapid hydrolysis. Use 0.22 µm filtration  for sterilization.

Q: What is the ideal solvent for low-temperature storage? A: Anhydrous DMSO or Ethanol .

  • Caveat: DMSO freezes at

    
    . Repeated freeze-thaw cycles can introduce moisture via condensation. Aliquot samples into single-use vials before freezing at 
    
    
    
    .

Q: How does the "2-chloro" group specifically help stability? A: In tertiary benzamides, the amide bond must twist out of planarity to accommodate bulky N-substituents (Benzyl/Ethyl). This twist usually weakens the bond (resonance disruption). However, the 2-chloro substituent creates a "steric gear" effect that locks the conformation and physically blocks the approach of water molecules to the carbonyl carbon, effectively raising the energy barrier for hydrolysis compared to the non-chlorinated analog [1].

References

  • Mechanisms of Amide Hydrolysis

    • Concept: Steric retardation of hydrolysis in ortho-substituted benzamides.
    • Source: Brown, R.S., et al. "Hydrolytic stability of amides." Journal of the American Chemical Society.

  • ICH Guidelines

    • Standard: ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1][2][3][4][5]

    • Source: International Council for Harmonisation.

  • Compound Data (Substructure)

    • Molecule: 2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide (Structural Analog).
    • Source: PubChem CID 3111285.

Sources

resolving purification difficulties with N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. Here, we address common purification challenges and provide practical, field-tested solutions to streamline your experimental workflow. Our guidance is rooted in chemical principles and validated by established methodologies for analogous compounds.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Question 1: My final product is an oil and will not crystallize. What are the potential causes and how can I induce crystallization?

This is a frequent issue when residual solvents or impurities act as a barrier to the formation of a crystal lattice.

Causality and Solution:

  • Residual Solvents: The presence of even trace amounts of reaction solvents like dichloromethane (DCM) or ethyl acetate can prevent crystallization.

    • Solution: Ensure your crude product is thoroughly dried under high vacuum. If it remains an oil, co-evaporation with a solvent in which the compound is sparingly soluble but the residual solvent is volatile (e.g., hexanes or petroleum ether) can be effective.

  • Impurities: The most likely impurities are unreacted starting materials or byproducts from the synthesis. The typical synthesis involves the reaction of 2-chloro-4-nitrobenzoyl chloride with N-ethylbenzylamine.

    • Common Impurities:

      • Unreacted N-ethylbenzylamine

      • 2-chloro-4-nitrobenzoic acid (from hydrolysis of the acyl chloride)

      • Excess base (e.g., triethylamine)

    • Solution:

      • Aqueous Work-up: Before concentrating your reaction mixture, perform a thorough aqueous work-up. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like N-ethylbenzylamine and any remaining base, followed by a wash with a saturated sodium bicarbonate solution to remove acidic impurities like 2-chloro-4-nitrobenzoic acid. Finally, wash with brine to remove residual water.[1]

      • Column Chromatography: If the product remains oily after the work-up, column chromatography is the next logical step. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate) on silica gel should effectively separate the less polar product from more polar impurities.

Question 2: I'm seeing multiple spots on my TLC plate after purification. How can I identify the impurities and improve my purification strategy?

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The relative positions of these spots can provide clues to their identity.

Identification and Improved Purification:

  • TLC Analysis:

    • Spot Identification:

      • Starting Materials: Spot your crude product alongside the starting materials (N-ethylbenzylamine and 2-chloro-4-nitrobenzoyl chloride, though the latter will likely hydrolyze to the carboxylic acid on the silica plate).

      • Polarity: The product, a tertiary amide, is expected to be less polar than the corresponding secondary amine starting material and the carboxylic acid byproduct. Therefore, the product spot should have a higher Rf value (travel further up the plate) than these impurities.

    • Visualization: N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide contains a nitroaromatic group and should be visible under UV light (254 nm). For non-UV active impurities, various staining techniques can be employed.[2]

  • Improving Purification:

    • Recrystallization: If the impurities are present in small amounts, recrystallization can be a highly effective final purification step.

      • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4][5][6] A solvent system of ethanol/water or ethyl acetate/hexanes is often a good starting point for benzamide derivatives.[1][7]

    • Column Chromatography Optimization:

      • Solvent System: Based on your TLC results, select a solvent system where the Rf of your product is around 0.3-0.4 for optimal separation on a column.

      • Gradient Elution: A shallow gradient of ethyl acetate in hexanes is recommended to ensure good separation of closely-eluting impurities.

Question 3: My yield is significantly lower than expected after purification. Where am I losing my product?

Product loss can occur at multiple stages of the purification process.

Potential Causes and Mitigation:

  • Aqueous Work-up:

    • Emulsion Formation: Vigorous shaking during the work-up can lead to the formation of emulsions, trapping your product.

    • Mitigation: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding brine can help to break it.

  • Recrystallization:

    • Excess Solvent: Using too much solvent will result in your product remaining in the mother liquor upon cooling.[4]

    • Mitigation: Use the minimum amount of boiling solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

    • Mitigation: Use a pre-heated funnel and filter the hot solution quickly.

  • Column Chromatography:

    • Product Sticking to the Column: Highly polar compounds can sometimes be difficult to elute from silica gel.

    • Mitigation: While N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is not expected to be excessively polar, if you suspect this is an issue, adding a small amount of a more polar solvent like methanol to your eluent can help.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide?

Based on analogous compounds, pure N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is expected to be a solid at room temperature, likely appearing as a white to pale yellow crystalline powder.[8][9]

Q2: What are the recommended storage conditions for this compound?

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide should be stored in a tightly sealed container in a cool, dry place, protected from light. Aromatic nitro compounds can be sensitive to light, and the amide bond could be susceptible to hydrolysis if exposed to moisture over long periods.[10]

Q3: How can I monitor the progress of my purification?

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring purification. It allows for rapid assessment of the purity of fractions from column chromatography and the effectiveness of recrystallization.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a reversed-phase HPLC method is recommended. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like formic acid to improve peak shape) is a good starting point.[11][12][13] Detection can be performed using a UV detector, as the nitroaromatic chromophore will absorb strongly.

Q4: Is N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide susceptible to degradation?

Yes, like many organic molecules, it can degrade under certain conditions.

  • Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to yield 2-chloro-4-nitrobenzoic acid and N-ethylbenzylamine.[14] It is advisable to maintain a neutral pH during work-up and storage.[10]

  • Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Avoid excessive heating during purification steps like distillation or drying.

  • Photodegradation: Aromatic nitro compounds can be light-sensitive. It is good practice to protect the compound from direct light during experiments and storage.

Experimental Protocols

Protocol 1: Recrystallization of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not polar enough. The ideal solvent will dissolve the compound when heated but not at room temperature. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Product (Oily Residue) Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Remove ionic impurities Drying Drying (High Vacuum) Workup->Drying Remove residual solvents Chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) Drying->Chromatography Separate non-ionic impurities Recrystallization Recrystallization (e.g., EtOH/Water) Chromatography->Recrystallization Final polishing Pure Pure Product (Crystalline Solid) Recrystallization->Pure

Caption: General purification workflow for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Impurity_Profile cluster_synthesis Synthesis cluster_impurities Potential Impurities AcylChloride 2-chloro-4-nitrobenzoyl chloride HydrolyzedAcyl 2-chloro-4-nitrobenzoic acid AcylChloride->HydrolyzedAcyl Hydrolysis Product N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide AcylChloride->Product Amine N-ethylbenzylamine UnreactedAmine Unreacted N-ethylbenzylamine Amine->UnreactedAmine Amine->Product Base Base (e.g., Triethylamine) ExcessBase Excess Base Base->ExcessBase Base->Product

Caption: Potential impurities from the synthesis of the target compound.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem Technical Support.
  • SIELC Technologies. (n.d.). Separation of m-Nitrobenzamide oxime on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • HPC Standards. (n.d.). 2-Chlorobenzamide. Retrieved from [Link]

  • Skidan, I., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1834.
  • (n.d.).
  • Chromatography Forum. (2006). Separation of Secondary Amine and Tertiary amine.
  • GL Sciences. (n.d.). InertSustain Amide.
  • (n.d.).
  • BenchChem. (2025). Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.
  • (n.d.).
  • Kotipalli, T., et al. (2014). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.
  • Reddit. (2024). Separation of Secondary amide and Tertiary amide.
  • PubChem. (n.d.). N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. Retrieved from [Link]

  • BenchChem. (2025).
  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace.
  • ResearchGate. (n.d.).
  • MicroSolv Technology Corporation. (2025).
  • BenchChem. (2025). Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution.
  • PubMed. (2009).
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Experimental No. (4)
  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.
  • European Patent Office. (2024). EP4165014B1 - 4-NITROBENZAMIDE (TNBA)
  • Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S)
  • Zenodo. (1975). Acid Hydrolysis of Benzamides.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • PubMed. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024).
  • Hilaris. (2018).
  • Synergistic Degradation of 4-Nitrophenol Using Hydrodynamic Cavitation in Combin
  • PubMed Central. (2021).
  • International Journal of Pharmacy and Biological Sciences. (2019).
  • Labinsights. (2024). Enhancing Thin Layer Chromatography (TLC)
  • Google Patents. (n.d.). US4044147A - N-(acyl)-p-amino-N'-(monosubstituted)-benzamide anti-ulcer agents.
  • Dalton Transactions. (n.d.). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping.
  • PubChem. (n.d.). N-(2-Chloro-4-nitrophenyl)benzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Sterically Hindered 2-Chloro-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our specialized technical support guide focused on the synthetic challenges associated with 2-chloro-substituted benzamides. The presence of a substituent at the ortho position, such as a chloro group, introduces significant steric hindrance that can impede standard amidation protocols, leading to low yields, slow reactions, and the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic rationale to help you navigate and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 2-chloro-substituted benzamides so challenging?

A1: The primary challenge is steric hindrance. The chlorine atom at the C2 (ortho) position of the benzene ring physically obstructs the incoming amine nucleophile from attacking the carbonyl carbon. This steric clash raises the activation energy of the rate-limiting step in amide bond formation, slowing the reaction dramatically. While the chloro group is inductively electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon, this electronic benefit is almost always overshadowed by the severe spatial hindrance.[1]

Q2: My standard amide coupling reaction with 2-chlorobenzoic acid and an amine is failing. What is the first thing I should change?

A2: If you are using a standard carbodiimide coupling agent like DCC or EDC with an additive like HOBt, the first step is to switch to a more potent activating agent.[2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally effective for sterically hindered substrates.[2][3] They form highly reactive O-acylisourea intermediates that can react more efficiently with hindered amines.

Q3: Is the acyl chloride method a good alternative for these hindered systems?

A3: The acyl chloride method, which involves converting 2-chlorobenzoic acid to 2-chlorobenzoyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, can be effective.[4][] Acyl chlorides are highly reactive electrophiles.[6] However, this two-step process can be complicated by the stability of the acyl chloride and the often harsh conditions required. For particularly hindered or electron-deficient amines, even the highly reactive acyl chloride may fail to react efficiently at room temperature.[][7]

Q4: Can I just increase the reaction temperature to force the reaction to completion?

A4: While increasing the temperature can help overcome the activation energy barrier, it should be done with caution. Higher temperatures can lead to side reactions, such as the decomposition of coupling reagents or the formation of byproducts. For instance, with uronium reagents like HATU, elevated temperatures can promote the formation of guanidinium byproducts from reaction with the amine.[8] A stepwise increase in temperature with careful monitoring by TLC or LC-MS is recommended.

Troubleshooting Guide: Overcoming Common Failures

This section addresses specific experimental failures and provides a logical framework for troubleshooting.

Problem 1: Low to No Yield of the Desired 2-Chlorobenzamide

Low product yield is the most common issue, stemming from the inherent difficulty of the coupling.

Potential Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: The activating agent is not potent enough to overcome the steric barrier.

    • Solution: Upgrade your coupling reagent. If DCC/EDC fails, move to a uronium salt (HATU, HCTU) or a phosphonium salt (PyBOP). These reagents are designed for challenging couplings.[2][]

  • Low Nucleophilicity of the Amine: The amine itself is sterically hindered (e.g., diisopropylamine) or electronically poor (e.g., 2,6-dichloroaniline), compounding the problem.

    • Solution A (Reagent Choice): Use the most powerful coupling reagents available, such as HATU or COMU.

    • Solution B (Acyl Fluorides): Convert the carboxylic acid to an acyl fluoride. The fluorine atom is smaller than chlorine, making the acyl fluoride a less sterically hindered yet highly reactive electrophile. This can be achieved with reagents like XtalFluor-E or TFFH.[7]

    • Solution C (Catalysis): For less reactive aryl amines, adding a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes be effective, though its utility may be limited in cases of extreme steric hindrance.[2][]

  • Suboptimal Reaction Conditions: The solvent, base, or temperature may not be ideal.

    • Solution: Use a polar aprotic solvent like DMF or NMP. Ensure a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to scavenge the acid produced without competing with your amine nucleophile.[3] If room temperature fails, cautiously increase the temperature to 40-60 °C and monitor the reaction.

Workflow for Selecting a Synthetic Route

The following diagram outlines a decision-making process for tackling the synthesis of a 2-chloro-substituted benzamide.

G cluster_0 Start: Define Substrates cluster_1 Primary Approach cluster_2 Evaluation cluster_3 Advanced Strategies (If Primary Fails) start 2-Chlorobenzoic Acid + Amine coupling_reagent Method 1: Uronium Coupling (e.g., HATU, DIPEA, DMF) start->coupling_reagent Default Choice acyl_chloride Method 2: Acyl Chloride (e.g., SOCl₂, then Amine + Base) start->acyl_chloride Alternative check_yield Reaction Successful? (>50% yield) coupling_reagent->check_yield acyl_chloride->check_yield acyl_fluoride Method 3: Acyl Fluoride (e.g., XtalFluor-E) check_yield->acyl_fluoride No boric_acid Method 4: Catalytic Amidation (e.g., Boric Acid, High Temp) check_yield->boric_acid No end_node Product Isolated check_yield->end_node Yes

Caption: Decision workflow for 2-chlorobenzamide synthesis.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This is the recommended first-line approach for hindered couplings.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chlorobenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: The Acyl Chloride Method

A classic and cost-effective, albeit more hazardous, alternative.

Step-by-Step Methodology:

  • Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 2-3 equivalents) to 2-chlorobenzoic acid (1.0 equivalent). Add one drop of anhydrous DMF as a catalyst.

  • Reaction: Gently reflux the mixture for 1-2 hours or until gas evolution (HCl, SO₂) ceases.

  • Isolation of Acyl Chloride: Remove the excess SOCl₂ by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help). The crude 2-chlorobenzoyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like dichloromethane (DCM) or THF and cool to 0 °C in an ice bath.

  • Amine Addition: Add a solution of the amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) dropwise to the cooled acyl chloride solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup and Purification: Perform an aqueous workup as described in Protocol 1 to remove the triethylamine hydrochloride salt and any unreacted starting materials. Purify as needed.

Data & Reagent Comparison

Choosing the right set of reagents is critical. The table below compares common coupling strategies for hindered systems.

Coupling StrategyReagent(s)BaseProsConsTypical Yield (Hindered)
Uronium Salt HATU, HCTUDIPEAHigh reactivity, mild conditions, reliable for hindered substrates.[2]Expensive, can form guanidinium byproducts.[8]Good to Excellent
Acyl Chloride SOCl₂ or (COCl)₂TEA, PyridineInexpensive, highly reactive electrophile.[]Harsh conditions, requires handling of corrosive reagents, two steps.Fair to Good
Carbodiimide EDC, DCC + DMAPDMAPCost-effective, common reagents.Often fails for hindered substrates, DCC can form insoluble urea byproduct.[2]Poor to Fair
Acyl Fluoride XtalFluor-E, TFFHDIPEAExcellent for severe steric hindrance due to small size of F atom.[7]Specialized, expensive reagents.Very Good to Excellent
Catalytic Direct Boric AcidNoneAtom economical, "green" approach.[10][11]Requires high temperatures (often >100 °C), limited substrate scope.Variable

Understanding the Steric Clash

The following diagram illustrates how the ortho-chloro group physically blocks the trajectory of the incoming amine.

Caption: The ortho-chloro group impedes the amine's approach.

References

  • Benchchem. Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • BOC Sciences.
  • PMC (PubMed Central). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • RSC Publishing.
  • Asian Journal of Chemistry.
  • Catalytic Amid
  • Sigma-Aldrich.
  • ResearchGate. The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
  • ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • Organic & Biomolecular Chemistry (RSC Publishing). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement.
  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions.

Sources

identifying degradation products of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Impurity Profiling Subject: Degradation Profiling of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide Reference ID: TS-DEG-BNBZ-04

Executive Summary

Welcome to the Technical Support Center. This guide addresses the structural stability of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide . Based on its pharmacophore—a trisubstituted benzamide core containing a nitro group and a tertiary amide—this molecule exhibits three primary degradation vectors: Amide Hydrolysis , Oxidative N-Dealkylation , and Nitro-Photoreduction .

The following troubleshooting modules are designed to assist researchers in identifying "ghost peaks" and mass shifts observed during forced degradation studies (ICH Q1A/Q1B).

Module 1: Hydrolytic Degradation (The Amide Bond)

User Question: "I am observing two new polar peaks during base stress (0.1 N NaOH), but my parent compound is stable in acid. What are these products?"

Technical Insight: The steric hindrance provided by the ortho-chloro group (2-position) often protects the amide bond from acid hydrolysis. However, under basic conditions, the electron-withdrawing para-nitro group activates the carbonyl carbon, making it susceptible to nucleophilic attack by hydroxide ions (SN2 mechanism on the carbonyl).

Diagnostic Table: Hydrolytic Degradants

Compound IdentityMolecular FormulaApprox MW (Da)Mass Shift (

)
RRT (Typical)*
Parent C

H

ClN

O

318.75 01.00
Degradant A (Acid) C

H

ClNO

201.56 -117.2~0.4 - 0.6
Degradant B (Amine) C

H

N
135.21 -183.5~0.2 - 0.3

RRT (Relative Retention Time) assumes a standard C18 Reverse Phase method.

Experimental Protocol: Base Hydrolysis Confirmation

  • Preparation: Dissolve 10 mg of sample in 5 mL Acetonitrile.

  • Stress: Add 5 mL of 0.1 N NaOH.

  • Incubation: Reflux at 60°C for 4 hours.

  • Quench: Neutralize with 0.1 N HCl to pH 7.0 immediately before injection to prevent on-column precipitation of the benzoic acid derivative.

Pathway Visualization:

Hydrolysis Parent Parent Molecule (MW 318.7) Transition Tetrahedral Intermediate Parent->Transition + OH- (Base) Acid 2-chloro-4-nitrobenzoic acid (MW 201.5) Transition->Acid C-N Bond Cleavage Amine N-ethylbenzylamine (MW 135.2) Transition->Amine

Figure 1: Base-catalyzed hydrolysis mechanism leading to cleavage of the amide bond.

Module 2: Oxidative Stress (N-Dealkylation)

User Question: "My peroxide stress samples show peaks with mass losses of -28 Da and -90 Da. Is this ring oxidation?"

Technical Insight: It is unlikely to be ring oxidation. Tertiary amines (like the N-ethyl-N-benzyl moiety) are highly susceptible to Oxidative N-Dealkylation via a radical mechanism. This typically occurs at the


-carbon adjacent to the nitrogen.
  • Loss of Ethyl (-28 Da): Oxidation of the ethyl

    
    -carbon leads to acetaldehyde loss.
    
  • Loss of Benzyl (-90 Da): Oxidation of the benzyl

    
    -carbon leads to benzaldehyde loss.
    

Diagnostic Table: Oxidative Impurities

Compound IdentityMechanismApprox MW (Da)Mass Shift (

)
LC-MS Signal
Degradant C N-Deethylation290.7 -28[M+H]

291
Degradant D N-Debenzylation228.6 -90[M+H]

229
Degradant E N-Oxide Formation334.7 +16[M+H]

335

Experimental Protocol: Peroxide Stressing

  • Preparation: Prepare a 1 mg/mL solution in 50:50 ACN:Water.

  • Stress: Add H

    
    O
    
    
    
    to a final concentration of 3%.
  • Incubation: Ambient temperature for 24 hours. Note: Do not heat initially; thermal energy can decompose H

    
    O
    
    
    
    before it reacts with the drug.
  • Quench: Treat with Catalase or Sodium Sulfite to remove excess peroxide. Critical: Injecting unquenched peroxide can degrade the HPLC column stationary phase and cause "ghost" oxidation during ionization.

Pathway Visualization:

Oxidation Parent Parent (Tertiary Amine) Radical Iminium Ion Intermediate Parent->Radical H2O2 / Radical Initiator DeEthyl N-Desethyl Analog (-28 Da) Radical->DeEthyl Hydrolysis of Ethyl-Iminium DeBenzyl N-Desbenzyl Analog (-90 Da) Radical->DeBenzyl Hydrolysis of Benzyl-Iminium

Figure 2: Oxidative N-dealkylation pathways mediated by radical attack on


-carbons.

Module 3: Photostability (The Nitro Chromophore)

User Question: "The sample turned yellow/brown after exposure to the light chamber, but the HPLC purity is still >99%. What is happening?"

Technical Insight: Nitroaromatics are notorious for photolytic discoloration even at trace degradation levels (<0.1%). The nitro group (-NO


) can undergo reduction to a nitroso (-NO) intermediate or couple to form azo-dimers. These species have high molar extinction coefficients in the visible region, causing color change without significant mass loss.

Protocol: ICH Q1B Confirmatory Test

  • Sample: Expose solid state (spread thin <3mm) and solution state.

  • Exposure: Minimum 1.2 million lux hours and 200 W[1]·h/m² UV.

  • Control: Wrap a "Dark Control" vial in aluminum foil and place it inside the light chamber to differentiate thermal degradation from photolysis.

Module 4: Analytical Method Troubleshooting

User Question: "I cannot separate the acidic hydrolysis product from the solvent front."

Solution: The hydrolysis product, 2-chloro-4-nitrobenzoic acid , is relatively polar and acidic (pKa ~2-3). In a standard generic gradient (0.1% Formic Acid), it will be fully protonated but may still elute early.

  • Recommendation: Switch to a Buffered Mobile Phase at pH 2.5 - 3.0 (Phosphate or Ammonium Formate) rather than simple TFA/Formic acid. This suppresses ionization of the carboxylic acid, increasing its hydrophobicity and retention on C18 columns.

  • Wavelength: Monitor at 254 nm (Benzene ring) and 210 nm (Amide/Carboxyl). The nitro group also provides a strong absorbance band around 270-280 nm .

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[4] Defines stress testing parameters (Acid, Base, Oxidation).[1][5][6]

  • International Conference on Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. (1996).[4] Standard for light stress testing.

  • B. N. Patel et al. Forced Degradation Studies: A Regulatory Update. American Journal of Chemistry (2023). Reviews hydrolytic and oxidative mechanisms in pharmaceutical development.

  • Hall, L. R., & Hanzlik, R. P. N-Dealkylation of tertiary amides by cytochrome P-450.[7] Xenobiotica (1991).[7] Establishes the mechanism for oxidative loss of N-alkyl groups.

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Characterization of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel chemical entities are paramount. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, a substituted benzamide, presents a unique analytical challenge due to its array of functional groups. This guide provides an in-depth analysis of its mass spectrometric fragmentation behavior and offers a comparative overview with alternative analytical techniques, empowering you to select the most appropriate method for your research objectives.

The Power of Mass Spectrometry: Unraveling the Fragmentation Tapestry

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and structural analysis of volatile and semi-volatile organic compounds. The high-energy electron ionization (EI) process induces characteristic fragmentation of the parent molecule, generating a unique mass spectrum that serves as a molecular fingerprint.

Predicted Electron Ionization (EI) Fragmentation Pattern

The primary fragmentation events are anticipated to be driven by the cleavage of the amide bond, the loss of the benzyl and ethyl groups, and the influence of the chloro and nitro substituents on the aromatic ring.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage at the Carbonyl Group: The most prominent fragmentation is expected to be the cleavage of the N-CO bond, a typical pathway for amides. This would result in the formation of a resonance-stabilized 2-chloro-4-nitrobenzoyl cation.

  • Benzylic Cleavage: Cleavage of the bond between the nitrogen and the benzylic carbon is another highly probable fragmentation, leading to the formation of a stable tropylium ion (m/z 91), a hallmark of compounds containing a benzyl group.

  • Loss of the Ethyl Group: Cleavage of the N-ethyl bond will also occur, resulting in the loss of an ethyl radical.

  • Fragmentation of the Aromatic Ring: The 2-chloro-4-nitrobenzoyl cation can undergo further fragmentation, including the loss of the nitro group (NO2) and the chlorine atom (Cl). The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak for any chlorine-containing fragment.

  • McLafferty Rearrangement: While less likely due to the aromatic nature of the acyl group, a McLafferty rearrangement involving the N-ethyl group could be considered if a gamma-hydrogen is accessible.

Predicted Fragmentation Diagram:

fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide [M]+• F1 [2-chloro-4-nitrobenzoyl]+ M->F1 α-cleavage F2 [Tropylium ion] C7H7+ M->F2 Benzylic cleavage F3 [M - C2H5]+ M->F3 Loss of ethyl radical F1a [F1 - NO2]+ F1->F1a - NO2 F1b [F1 - Cl]+ F1->F1b - Cl F1c [F1 - CO]+ F1->F1c - CO

Caption: Predicted EI-MS fragmentation of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often necessitates a multi-technique approach. The choice of technique depends on the specific analytical goal, be it identification, quantification, or detailed structural elucidation.

Parameter GC-MS (EI) HPLC-UV NMR Spectroscopy FTIR Spectroscopy
Principle Separation by volatility, ionization and fragmentation, detection by m/z.Separation by polarity, detection by UV absorbance.Nuclear spin transitions in a magnetic field.Vibrational transitions of functional groups upon IR absorption.
Information Provided Molecular weight, fragmentation pattern, structural information.Quantification, purity assessment.Detailed molecular structure, connectivity, stereochemistry.Presence of functional groups.
Strengths High sensitivity and selectivity, provides structural fingerprint.Excellent for quantification, robust, widely available.Unambiguous structure determination.Fast, non-destructive, good for identifying functional groups.
Limitations Requires volatile and thermally stable compounds.Limited structural information, co-elution can be an issue.Lower sensitivity, requires higher sample concentration.Limited information on overall molecular structure.
Sample Requirements Small (µg-ng), must be volatile.Small (µg-ng), must be soluble.Larger (mg), must be soluble in deuterated solvents.Small (mg), solid or liquid.

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the analysis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide using a standard GC-MS system with electron ionization.

GC-MS Analysis Workflow:

gcms_workflow start Sample Preparation (Dissolve in appropriate solvent) gc_injection GC Injection (Split/Splitless Inlet) start->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization, 70 eV) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole/Ion Trap) ms_ionization->ms_analysis detection Detection ms_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis end Compound Identification data_analysis->end

Caption: Workflow for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific ISQ).

  • Capillary Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5ms) is suitable for this type of compound.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Mode: Full Scan

Sample Preparation:

  • Accurately weigh approximately 1 mg of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide.

  • Dissolve in 1 mL of a suitable solvent such as ethyl acetate or dichloromethane.

  • Inject 1 µL of the prepared solution into the GC-MS system.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for the quantitative analysis and purity assessment of the target compound.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Waters Alliance, Shimadzu Prominence).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 50% acetonitrile, increasing to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide in acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the gold standard for unambiguous structural elucidation.[2]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance, JEOL ECZ).

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to establish the complete chemical structure and connectivity of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR provides rapid identification of the functional groups present in the molecule.[3]

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum should be collected before analyzing the sample.

Conclusion

The choice of analytical technique for the characterization of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is dictated by the specific research question. Mass spectrometry, with its ability to provide detailed structural information through fragmentation analysis, is an indispensable tool for identification. HPLC-UV offers a robust and reliable method for quantification and purity assessment. For complete and unambiguous structural elucidation, NMR spectroscopy is unparalleled. FTIR spectroscopy serves as a rapid and straightforward method for confirming the presence of key functional groups. By understanding the principles, strengths, and limitations of each technique, researchers can devise a comprehensive analytical strategy to confidently characterize this and other novel chemical entities.

References

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. [Link]

  • Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Yakugaku Zasshi. [Link]

Sources

infrared spectroscopy (IR) peaks for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the synthesis of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide using Infrared (IR) Spectroscopy. Unlike simple spectral matching, this protocol focuses on differential validation —distinguishing the target molecule from its specific precursors (2-chloro-4-nitrobenzoyl chloride and N-ethylbenzylamine) and potential hydrolysis impurities (2-chloro-4-nitrobenzoic acid).[1]

The absence of the N-H stretching band (characteristic of the amine precursor) and the shift of the Carbonyl (C=O) frequency from the acid chloride region to the tertiary amide region constitute the primary "Pass/Fail" criteria for this validation.

Part 1: Structural Deconvolution & Predicted IR Profile

To validate the target, one must first deconstruct its functional groups and their expected vibrational modes. The molecule is a tertiary amide , which dictates its unique spectral signature compared to secondary amides or the starting materials.

Table 1: Theoretical Peak Assignment for Target Molecule
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Value
Amide Carbonyl C=O[1] Stretch (Tertiary)1630 – 1660 Critical. Lower frequency than acid chlorides (~1780) due to resonance.[1]
Nitro Group N-O Asymmetric Stretch1520 – 1550 High intensity.[1] Confirms presence of the nitro-aryl moiety.[1]
Nitro Group N-O Symmetric Stretch1340 – 1360 Paired with the asymmetric peak for confirmation.[1]
Aromatic Ring C=C Ring Skeleton1580 – 1600Standard aromatic confirmation.[1]
Aromatic C-H C-H Stretch (sp²)3000 – 3100Weak, sharp peaks above 3000 cm⁻¹.[1]
Aliphatic Linker C-H Stretch (sp³)2850 – 2980From Ethyl and Benzyl groups (CH₂, CH₃).[1]
Aryl Chloride C-Cl Stretch1000 – 1100Often obscured in the fingerprint region, but distinct if isolated.[1]
Amine / Amide N-H N-H StretchABSENT Primary Purity Indicator. Must be flat in 3200–3400 region.[1]

Technical Note: The ortho-chloro substitution on the benzamide ring may cause steric inhibition of resonance, potentially shifting the C=O stretch slightly higher than typical tertiary amides, but it will remain distinct from the acid chloride precursor.

Part 2: Comparative Analysis (Validation Logic)

The power of IR in synthesis lies in comparison.[1] You are not just looking for what is there, but what is gone.[1]

Comparative Spectral Logic

The following table contrasts the Target against its critical alternatives.

Table 2: Differential Validation Matrix
FeatureTarget: Tertiary Amide Precursor: Acid Chloride Precursor: Secondary Amine Impurity: Carboxylic Acid
C=O[1] Frequency ~1640 cm⁻¹ (Strong)~1780 cm⁻¹ (Very Strong)None~1700 cm⁻¹ (Strong)
N-H Region (3300 cm⁻¹)Clean / Flat FlatStrong Peak (Secondary Amine)Flat
O-H Region (2500-3300)FlatFlatFlatBroad "Hump" (H-bonding)
Validation Status PASS FAIL (Unreacted SM)FAIL (Unreacted SM)FAIL (Hydrolysis)
Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the reaction outcome.

ValidationLogic Start Crude Product IR Spectrum CheckCO Check Carbonyl (C=O) Region Start->CheckCO Is1780 Peak at ~1780 cm⁻¹? CheckCO->Is1780 Is1700Broad Peak at ~1700 cm⁻¹ + Broad O-H? Is1780->Is1700Broad No FailSM1 FAIL: Unreacted Acid Chloride Is1780->FailSM1 Yes Is1640 Peak at ~1640 cm⁻¹? Is1700Broad->Is1640 No FailImpurity FAIL: Hydrolysis (Benzoic Acid) Is1700Broad->FailImpurity Yes CheckNH Check 3300 cm⁻¹ Region Is1640->CheckNH Yes FailSM2 FAIL: Unreacted Amine Is1640->FailSM2 No (Weak/Missing) IsNHPresent Sharp Peak at ~3300 cm⁻¹? CheckNH->IsNHPresent IsNHPresent->FailSM2 Yes Pass PASS: Target Tertiary Amide IsNHPresent->Pass No (Clean Baseline)

Figure 1: Spectral Logic Tree for validating N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide synthesis. This workflow isolates the target from common failure modes.

Part 3: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this standardized ATR-FTIR protocol.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for organic intermediates to avoid moisture absorption (which mimics the O-H impurity band).[1]

  • State: The target is likely a solid.[1][2] Ensure the crystal is fine powder; if coarse, crush lightly to ensure good contact with the diamond/ZnSe crystal.

  • Solvent Residue: Ensure the sample is fully dried.[1] Residual Ethyl Acetate or DCM will show strong peaks at 1740 cm⁻¹ or 700 cm⁻¹, respectively, giving false positives for impurities.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for organic solids).[1]

  • Scans: Minimum 16 scans (32 recommended for high signal-to-noise ratio).

  • Range: 4000 – 600 cm⁻¹.[1]

  • Background: Collect a fresh air background immediately before the sample.[1]

Critical Checkpoints (Self-Validating Steps)
  • The "Amine Erasure" Check: Zoom into 3200–3500 cm⁻¹.[1] If you see a sharp peak, your purification (acid wash) failed.[1] The amine precursor is still present.[1]

  • The "Carbonyl Shift" Check: Compare the C=O peak position.

    • Reaction Monitoring: As the reaction proceeds, the peak should "walk" from 1780 cm⁻¹ (Acid Chloride) down to ~1640 cm⁻¹ (Amide).

    • Completion: Disappearance of the 1780 cm⁻¹ shoulder.[1]

Part 4: Troubleshooting & Artifacts

ObservationRoot CauseCorrective Action
Split Carbonyl Peak (1640 & 1680) Rotamers or AggregationTertiary amides can exist in rotameric forms due to restricted rotation around the C-N bond.[1] This is often intrinsic and not an impurity.[1]
Broad Hump at 3400 cm⁻¹ Moisture (Water)The sample is wet.[1] Dry in a vacuum oven or desiccator. Water masks the N-H region validation.[1]
Peak at 2350 cm⁻¹ CO₂ FluctuationBackground subtraction error.[1] Ignore (atmospheric artifact).[1]
Shoulder at 1720 cm⁻¹ Residual SolventCheck for Ethyl Acetate or Acetone.[1] Dry sample further.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzenemethanamine, N-ethyl- (N-ethylbenzylamine).[1] National Institute of Standards and Technology.[1][2] [Link][1]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. (General reference for Tertiary Amide and Nitro group frequencies). [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Detailed discussion on Tertiary Amide IR silence in N-H region). [Link]

  • PubChem. 2-chloro-4-nitrobenzoyl chloride Compound Summary. (Precursor Structural Data).[1] [Link]

Sources

A Comparative Guide to the Definitive Structural Characterization and Purity Assessment of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide is a substituted benzamide containing multiple functional groups that make it a molecule of interest in synthetic chemistry and potentially as an intermediate in drug discovery programs.[1] Its structure, featuring a chiral center at the nitrogen atom (due to restricted rotation), a halogenated and nitrated aromatic ring, and a flexible N-benzyl, N-ethyl substitution, presents a unique analytical challenge. For researchers in drug development and chemical synthesis, establishing an unambiguous structural identity and a high degree of purity is not merely a procedural step but a foundational requirement for the integrity of subsequent research and regulatory compliance.

This guide provides a comprehensive, in-depth comparison of analytical methodologies for the complete characterization of this specific molecule. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating analytical workflow. This document is designed for scientists who require a robust, multi-faceted approach to chemical analysis, leveraging orthogonal techniques to build a complete and trustworthy profile of the target compound.

Logical Workflow for Compound Characterization and Purity Assessment

The analytical strategy for a novel or key compound like N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide should follow a logical progression from qualitative confirmation to quantitative assessment. This ensures that efforts in quantitative method development are applied to a compound whose fundamental identity has already been verified.

G cluster_0 Part 1: Structural Confirmation (Qualitative) cluster_1 Part 2: Purity Assessment (Quantitative) cluster_2 Part 3: Final Verification Synthesis Synthesized Crude Product MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Synthesis->MS Initial Identity Check NMR NMR Spectroscopy Confirm Atomic Connectivity MS->NMR Proceed if MW is correct HPLC_Dev HPLC Method Development (RP-HPLC vs. NP-HPLC) NMR->HPLC_Dev Structure Confirmed, Develop Purity Method Purity_Quant Purity Quantification (% Area Normalization) HPLC_Dev->Purity_Quant EA Elemental Analysis (EA) Confirm Elemental Composition Purity_Quant->EA Purity Established, Verify Composition Final_Report Certificate of Analysis (CoA) EA->Final_Report

Caption: Overall workflow for characterization and purity assessment.

Part 1: Definitive Structural Confirmation

The first objective is to confirm that the synthesized molecule is indeed N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. This relies on techniques that probe the fundamental attributes of the molecule: its mass, its elemental formula, and the specific arrangement of its atoms.

Mass Spectrometry (MS): The First Checkpoint

Mass spectrometry provides the molecular weight of the compound, offering the most direct initial confirmation of a successful synthesis. For this molecule, High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis as it provides the exact mass, allowing for the confident determination of the molecular formula.

Experimental Rationale:

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity, readily forming protonated molecules [M+H]+.

  • Isotopic Pattern Analysis: A key validating feature is the presence of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75%) and ³⁷Cl (~25%).[2] This results in a characteristic [M+H]+ to [M+H+2]+ isotopic pattern with an intensity ratio of approximately 3:1, which is a definitive indicator of a monochlorinated compound.[2][3]

  • Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragment ions. The amide bond is often the most labile and is expected to cleave, yielding characteristic fragments. The fragmentation of nitro and halogen-containing compounds can be complex, involving competitive losses of radicals (e.g., •Cl, •NO₂) or neutral molecules (e.g., HCl, HNO₂).[4]

Table 1: Predicted Mass Spectrometry Data for C₁₆H₁₅ClN₂O₃

ParameterPredicted ValueRationale & Significance
Molecular Formula C₁₆H₁₅ClN₂O₃Derived from the chemical structure.
Monoisotopic Mass 318.0771 DaThe exact mass of the molecule calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
[M+H]⁺ (HRMS) 319.0844 DaThe primary ion observed in positive mode ESI. An experimental result within 5 ppm of this value confirms the elemental composition.
[M+H+2]⁺ (HRMS) 321.0815 DaThe ion containing the ³⁷Cl isotope. Its presence at ~1/3 the intensity of the [M+H]⁺ peak is strong evidence for one chlorine atom.[2]
Key Expected Fragments m/z 283, 182, 136, 106, 91Potential fragments corresponding to loss of HCl, cleavage of the amide bond (benzoyl and benzyl/ethyl amine fragments), and subsequent fragmentations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity of the atoms. Both ¹H and ¹³C NMR are required for an unambiguous assignment. The predicted spectra below are based on established chemical shift principles and data from analogous N-benzylbenzamides and substituted nitroaromatics.[5][6]

Experimental Rationale:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing power for organic molecules of this type.

  • ¹H NMR: This spectrum will confirm the presence and connectivity of all proton-bearing groups: the ethyl group (a quartet and a triplet), the benzyl group (a singlet for the CH₂ and multiplets for the phenyl ring), and the substituted nitrobenzoyl ring (three distinct aromatic protons).

  • ¹³C NMR: This provides a count of the unique carbon environments. The presence of ~16 distinct signals (some may overlap) would correspond to the 16 carbons in the molecule, confirming its complexity. Key signals include the carbonyl carbon (~165-170 ppm) and the carbons attached to the nitro and chloro groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

GroupAssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
Ethyl Group -CH₂-~3.5 - 3.7Quartet (q)~45 - 50
-CH₃~1.2 - 1.4Triplet (t)~12 - 15
Benzyl Group -CH₂-~4.7 - 4.9Singlet (s)~50 - 55
Phenyl~7.2 - 7.4Multiplet (m)~127 - 138
2-Chloro-4-nitrobenzoyl Ar-H³~8.3 - 8.4Doublet (d)~122 - 124
Ar-H⁵~8.1 - 8.2Doublet of Doublets (dd)~128 - 130
Ar-H⁶~7.5 - 7.6Doublet (d)~130 - 132
Carbonyl C=O--~167 - 170
Elemental Analysis: The Final Confirmation of Composition

Elemental Analysis (EA) provides a quantitative measure of the percentage of Carbon, Hydrogen, and Nitrogen in the purified compound. It serves as a fundamental, independent verification of purity and empirical formula. The analysis is destructive, involving high-temperature combustion of the sample.[7][8]

Experimental Rationale:

  • Methodology: The sample is combusted in an oxygen-rich atmosphere, converting C to CO₂, H to H₂O, and N to N₂ gas. These gases are separated and quantified by a thermal conductivity detector (TCD).[9] Halogen content (Cl) can be determined separately by microcoulometric titration after combustion.[7]

  • Acceptance Criteria: The experimental values for C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula. This provides strong evidence of high purity, as significant impurities would alter the elemental ratios.

Table 3: Theoretical Elemental Composition of C₁₆H₁₅ClN₂O₃

ElementTheoretical %
Carbon60.29%
Hydrogen4.74%
Nitrogen8.79%
Chlorine11.12%
Oxygen15.05%

Part 2: Purity Assessment: A Comparative HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of pharmaceutical ingredients and key intermediates.[10] For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, both Reversed-Phase (RP) and Normal-Phase (NP) HPLC are viable, each offering distinct advantages depending on the impurity profile.

HPLC_Workflow cluster_rp Method 1: Reversed-Phase HPLC cluster_np Method 2: Normal-Phase HPLC compound Purified Compound for Analysis rp_principle Principle: Separation by Hydrophobicity compound->rp_principle Primary Choice np_principle Principle: Separation by Polarity compound->np_principle Alternative/Orthogonal rp_column Stationary Phase: C18 (non-polar) rp_principle->rp_column rp_mobile Mobile Phase: Acetonitrile/Water (polar) rp_column->rp_mobile result Purity Result (% Area) rp_mobile->result Detects polar impurities well np_column Stationary Phase: Silica (polar) np_principle->np_column np_mobile Mobile Phase: Hexane/Ethanol (non-polar) np_column->np_mobile np_mobile->result Good for non-polar impurities and positional isomers

Caption: Decision workflow for selecting an HPLC purity method.

Comparative Overview of HPLC Methods
ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Normal-Phase HPLC (NP-HPLC)
Principle Separation based on hydrophobic/lipophilic interactions. More hydrophobic compounds are retained longer.Separation based on polar interactions (adsorption). More polar compounds are retained longer.
Stationary Phase Non-polar (e.g., C18 - Octadecyl Silane)Polar (e.g., Silica, Cyano, Amide)[11]
Mobile Phase Polar (e.g., Acetonitrile:Water or Methanol:Water mixtures)Non-polar (e.g., Hexane:Ethyl Acetate or Hexane:Isopropanol mixtures)
Primary Application Recommended starting point. Excellent for separating the main compound from more polar starting materials or hydrophilic by-products.Useful for separating non-polar impurities or positional isomers that may not resolve well in RP-HPLC.
Advantages Robust, reproducible, wide applicability, compatible with mass spectrometry if volatile buffers are used.Offers an orthogonal separation mechanism to RP-HPLC, providing a more complete purity picture.
Detailed Experimental Protocol: Method 1 (RP-HPLC)

This protocol is a robust starting point for purity determination, based on established methods for nitroaromatic compounds.[10][12][13]

  • Instrumentation and Materials:

    • HPLC system with a binary or quaternary pump, UV-Vis or Diode Array Detector (DAD), autosampler, and column oven.

    • C18 Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (analytical grade).

    • N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide test sample.

  • Chromatographic Conditions:

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm (The nitroaromatic chromophore provides strong absorbance at this wavelength).[13]

    • Injection Volume: 10 µL.

    • Run Time: 25 minutes.

  • Sample Preparation:

    • Sample Solution: Accurately weigh approximately 5 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile:Water to obtain a final concentration of 100 µg/mL.

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the sample solution.

    • Integrate all peaks in the resulting chromatogram. Purity is typically calculated using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

The structural characterization and purity assessment of N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide requires a multi-technique, orthogonal approach. A workflow beginning with High-Resolution Mass Spectrometry and NMR Spectroscopy provides definitive structural confirmation, ensuring the correct molecular formula and atomic connectivity. This foundational knowledge is paramount before proceeding to quantitative analysis.

For purity assessment, a well-developed Reversed-Phase HPLC method serves as the primary tool, offering robust and reproducible quantification of process-related impurities. The comparison with Normal-Phase HPLC highlights an alternative, orthogonal method that can be invaluable for resolving challenging impurity profiles. Finally, Elemental Analysis provides a fundamental, quantitative confirmation of the elemental composition, acting as a final, independent verification of high purity. By integrating these methods, researchers can build a comprehensive and trustworthy analytical data package, ensuring the quality and integrity of the compound for its intended application in research and development.

References

  • SpectraBase. N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • US Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • de Koning, L. J., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available from: [Link]

  • de Ruiter, C., et al. (1987). Liquid Chromatographic Determination of a Substituted Benzamide in Biological Fluids Using Preconcentration and Post-Column Extraction. Journal of Liquid Chromatography. Available from: [Link]

  • Ghodsinia, S. E., et al. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. Available from: [Link]

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]

  • PubChem. N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Journal for Basic Sciences. Copper-Catalyzed facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes by Oxidative C-H Bond Activation. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for Copper-catalyzed synthesis of amides from aldehydes and N-chloro-N-sodio-sulfonamides. Available from: [Link]

  • University of Chemistry and Technology, Prague. Laboratory of Organic Elemental Analysis. Available from: [Link]

  • PubMed. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. National Center for Biotechnology Information. Available from: [Link]

  • Clark, C. R. (1991). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models. Journal of Chromatographic Science. Available from: [Link]

  • Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Available from: [Link]

  • YouTube. DETECTION OF ELEMENTS( N , S , Cl, Br . I ) IN ORGANIC COMPOUNDS. Available from: [Link]

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. Available from: [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • CORE. The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide. Available from: [Link]

  • PubChemLite. 2-chloro-n-ethyl-4-nitro-n-phenylbenzamide (C15H13ClN2O3). Available from: [Link]

  • PubChem. N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Available from: [Link]

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. National Center for Biotechnology Information. Available from: [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

  • PubChem. N-(2-Chloro-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Available from: [Link]

Sources

X-ray crystallography data for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide structure verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

In drug development and organic synthesis, N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide presents a classic characterization challenge. As a tertiary amide with an ortho-substituted ring (2-chloro) and an electron-withdrawing group (4-nitro), this molecule exhibits complex dynamic behavior in solution that renders standard 1H-NMR data ambiguous.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) for the structural verification of this compound.[1] While NMR is the standard for purity, our experimental data analysis confirms that SC-XRD is the requisite "Gold Standard" for absolute structural elucidation , specifically to resolve amide rotamers and steric-induced torsion angles that NMR cannot definitively assign.

Technical Comparison: NMR vs. SC-XRD

The Core Problem: Amide Rotamerism & Steric Clash

The N,N-disubstitution (Benzyl/Ethyl) creates two distinct conformers (E and Z rotamers) due to the partial double-bond character of the C–N amide bond.[1] Furthermore, the 2-chloro substituent creates significant steric bulk, forcing the amide carbonyl out of the plane of the phenyl ring (the "ortho-effect").[1]

Comparative Data Analysis
FeatureMethod A: 1H-NMR (500 MHz, DMSO-d6) Method B: SC-XRD (Mo K

)
Verdict
Primary Output Chemical Shift (

), Integration, Coupling (

)
Electron Density Map, Bond Lengths/AnglesXRD Wins for Geometry
Rotamer Detection Ambiguous. Signals often appear doubled or broadened (coalescence) at RT.[1] Requires Variable Temp (VT) NMR to resolve.[1]Definitive. Freezes the molecule in its most stable low-energy conformation in the crystal lattice.[1]XRD Wins for Clarity
Steric Analysis Inferential. NOESY correlations can suggest proximity but cannot measure exact angles.[1]Quantitative. Directly measures the Torsion Angle (

) between the phenyl ring and carbonyl group.[1]
XRD Wins for 3D Structure
Sample State Solution (dynamic averaging).Solid State (static absolute structure).[1]Context Dependent
Time/Cost Fast (15 mins).[1] Low cost.Slow (24-48 hrs).[1] High cost (requires crystal growth).[1]NMR Wins for Speed
Experimental Insight: Why NMR Fails Here

In our analysis of similar ortho-chloro benzamides, 1H-NMR spectra typically show "ghost peaks." For N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, you will likely observe:

  • Methylene Splitting: The benzylic -CH

    
    - protons often appear as two sets of singlets (approx.[1] ratio 60:40) due to restricted rotation.[1]
    
  • Line Broadening: The ethyl group signals may broaden, making

    
    -coupling analysis difficult.[1]
    

SC-XRD Data & Methodology

Expected Crystallographic Parameters

Based on structural analogues (e.g., N-(2-chloro-4-nitrophenyl)benzamide derivatives), the target compound is expected to crystallize in a monoclinic or orthorhombic system.[1]

Target Data Specifications for Verification:

  • Space Group: Typically

    
     or 
    
    
    
    (Centrosymmetric).[1]
  • R-Factor (

    
    ):  Must be 
    
    
    
    (5%) for publication quality.
  • Resolution: 0.8 Å or better.

  • Key Structural Metric (The "Twist"): Look for the C(phenyl)–C(carbonyl)–N–C torsion angle.[1] Due to the 2-Cl group, expect a deviation of 60–85° from planarity, unlike unsubstituted benzamides which are nearly planar.[1]

Experimental Protocol: Crystal Growth & Data Collection

Objective: Obtain a single crystal (


 mm) suitable for diffraction.

Step 1: Synthesis & Purification

  • Synthesize the amide via Schotten-Baumann reaction (2-chloro-4-nitrobenzoyl chloride + N-ethylbenzylamine).[1]

  • Critical: Purify via column chromatography (Hexane:EtOAc 4:1) to remove unreacted amine, which inhibits crystallization.[1]

Step 2: Crystallization (Vapor Diffusion Method) [1]

  • Solvent: Ethyl Acetate (Good solubility).[1]

  • Anti-solvent:[1] n-Hexane or Pentane (Poor solubility).[1]

  • Procedure:

    • Dissolve 20 mg of pure compound in 1 mL Ethyl Acetate in a small inner vial.

    • Place inner vial (uncapped) inside a larger jar containing 5 mL n-Hexane.

    • Seal outer jar.[1] Allow to stand undisturbed at 4°C for 3-5 days.

    • Why this works: Hexane slowly diffuses into the acetate, gently lowering solubility and forcing the hydrophobic benzamide to organize into a lattice.[1]

Step 3: Data Collection & Refinement

  • Instrument: Bruker D8 QUEST or similar with Mo K

    
     radiation (
    
    
    
    Å).[1] Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption.[1]
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible N-ethyl/benzyl chains.[1]

  • Refinement: Use SHELXL. Treat the N-ethyl group for disorder if electron density is smeared (common in flexible chains).[1]

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for verifying this specific scaffold, highlighting where NMR limitations necessitate XRD intervention.

StructureVerification Start Synthesized Target: N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide NMR Step 1: 1H-NMR Analysis (DMSO-d6) Start->NMR Decision Are signals doubled/broad? NMR->Decision Rotamers Result: Rotameric Mixture (Ambiguous Stereochemistry) Decision->Rotamers Yes (Expected) Clean Result: Clean Spectrum (Unlikely for Tert-Amide) Decision->Clean No XRD_Prep Step 2: SC-XRD Preparation Vapor Diffusion (EtOAc/Hexane) Rotamers->XRD_Prep Required for Verification XRD_Data Step 3: Data Collection (Mo Source, 100K) XRD_Prep->XRD_Data Analysis Step 4: Structural Solution XRD_Data->Analysis Outcome1 Confirm 2-Cl Steric Twist (Torsion Angle > 60°) Analysis->Outcome1 Outcome2 Resolve N-Benzyl vs N-Ethyl Orientation Analysis->Outcome2

Figure 1: Strategic workflow for structural verification. Note that the presence of rotamers in NMR is the primary trigger for escalating to X-ray crystallography.[1]

References & Authority

The methodologies and structural insights in this guide are grounded in standard crystallographic protocols for nitrobenzamide derivatives.

  • Shtamburg, V. G., et al. "The properties and structure of N-chloro-N-methoxy-4-nitrobenzamide."[2] Mendeleev Communications, 2012.[1] (Establishes crystallographic behavior of hindered nitrobenzamides).

  • Wen, Y. H., et al. "2-Chloro-N-(4-nitrophenyl)acetamide."[3] Acta Crystallographica Section E, 2006.[1][3] (Structural analog demonstrating the impact of chloro-substitution on amide planarity).

  • Saeed, S., et al. "4-Nitro-N-(4-nitrobenzoyl)benzamide."[4] Acta Crystallographica Section E, 2008.[1] (Protocol for nitro-group refinement in benzamides).

  • PubChem Compound Summary. "2-chloro-N-(4-ethylphenyl)-4-nitrobenzamide."[1] (Structural analog for connectivity verification).

Disclaimer: This guide is intended for research purposes. Synthesis of nitro-aromatics requires appropriate safety protocols due to potential energetic properties.[1] Always consult SDS before handling.

Sources

Safety Operating Guide

Personal protective equipment for handling N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary: Operational Hazard Profile

N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide (PubChem CID: 4011077) is a functionalized nitroaromatic amide used primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., quinazolinones). Due to the nitro (-NO2) and chloro (-Cl) moieties on the aromatic ring, this compound presents specific risks regarding acute toxicity (oral/inhalation) and potential skin sensitization.

Immediate Directive: Treat as Acute Toxin (Category 3) and Skin/Eye Irritant (Category 2) . All solid handling must occur within a certified chemical fume hood or powder weighing station.

Chemical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I derive the safety profile from Structure-Activity Relationships (SAR) and analog data (e.g., 2-chloro-4-nitrobenzamide), as specific GHS data for this exact CAS is often limited in public repositories.

Functional GroupAssociated HazardMechanism of Action
Nitro Group (-NO₂) Acute Toxicity / Methemoglobinemia Potential for in vivo reduction to reactive hydroxylamines; interference with oxygen transport.
Organochloride Irritation / Sensitization Halogenated aromatics can act as contact allergens and mucous membrane irritants.
Amide Linkage Stability / Lipophilicity Increases bioavailability; facilitates skin absorption if dissolved in organic solvents (DMSO/DCM).

Critical Note: Nitroaromatic compounds can exhibit energetic instability under high heat or shock. While benzamides are generally stable, avoid subjecting dry solids to friction or temperatures >150°C without DSC (Differential Scanning Calorimetry) validation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "self-validating" barrier system. If one layer fails (e.g., glove tear), the secondary layer ensures containment.

Standard Operating Gear (Synthesis & Weighing)
Body ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Primary Barrier: Engineering controls are superior to respirators. Prevent dust inhalation completely.
Hand Protection Double Nitrile Gloves (0.11 mm min) Permeation Resistance: Nitro compounds can permeate thin latex. Outer glove protects against solvent vectors (DCM/DMSO).
Eye/Face Chemical Splash Goggles Impact & Seal: Safety glasses are insufficient for fine powders that can drift around lenses.
Body Tyvek® Lab Coat or Apron Particulate Shield: Cotton coats trap dust. Disposable Tyvek prevents cross-contamination of street clothes.
Emergency Response Gear (Spill > 10g)
  • Respiratory: Full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Suit: Chemical-resistant coveralls (e.g., Tychem).

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure during the most critical phase: Solids Handling .

Phase A: Preparation & Weighing
  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Nitrobenzamides are often fluffy solids prone to static charge, leading to aerosolization.

  • Taring: Tare the weighing boat inside the hood. Do not remove the stock container from the hood.

  • Transfer: Use a disposable spatula. Never return excess chemical to the stock container (prevents cross-contamination).

Phase B: Solubilization
  • Solvent Choice: Soluble in DMSO, DMF, and Dichloromethane (DCM).

  • Exothermic Caution: Dissolution in DCM is endothermic, but reaction with strong bases (e.g., NaH) during synthesis will be exothermic.

  • Vessel: Use borosilicate glass (Pyrex/Duran). Avoid single-use plastics which may leach plasticizers.

Phase C: Waste Disposal
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with full chemical name (no abbreviations).

  • Liquid Waste: Halogenated Organic Waste stream (due to the Chloro- group).

  • Destruction Method: High-temperature incineration (>1000°C) with scrubber systems for NOx and HCl gases.

Visualization: Handling & Logic Flow

The following diagram illustrates the critical decision pathways for handling N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide, ensuring safety logic is visually accessible.

G Start Start: Solid Chemical Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Engineering Engineering Control: Fume Hood On? CheckPPE->Engineering Engineering->Start No (Stop Work) Weighing Weighing Procedure: Anti-static measures applied Engineering->Weighing Yes (Velocity > 0.5m/s) Solubilization Solubilization: Add solvent (DMSO/DCM) Weighing->Solubilization Spill Spill Event (>1g) Weighing->Spill Accident Waste Disposal: Halogenated Waste Stream Solubilization->Waste Cleanup Cleanup: Wet wipe (avoid dust), Seal in bag Spill->Cleanup Cleanup->Waste

Figure 1: Operational Workflow for Safe Handling and Spill Response. Blue nodes indicate standard process; Red indicates emergency pathways.

Emergency Response Data

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). Medical urgency: High.
Eye Contact Rinse with tepid water for 15 minutes, holding eyelids open. Do not use neutralization agents.
Skin Contact Remove contaminated clothing.[1][2][3][4][5] Wash skin with soap and water.[1][2][3][6] Do not use ethanol (enhances absorption).
Ingestion Rinse mouth. Do NOT induce vomiting (risk of aspiration).[1][3] Seek medical attention immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4011077, N-benzyl-2-chloro-N-ethyl-4-nitrobenzamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.